Acetylcholinesterase (AChE) is a critical serine hydrolase enzyme responsible for the rapid termination of impulse transmission at cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine (ACh) into acetate and choline. This enzyme exhibits remarkably high catalytic activity, with each AChE molecule degrading approximately 25,000 acetylcholine molecules per second, approaching the rate of a diffusion-controlled reaction [1]. The AChE active site consists of two primary subsites: the esteratic subsite, which contains a catalytic triad of serine, histidine, and glutamate residues where acetylcholine hydrolysis occurs, and the anionic subsite, which binds the positive quaternary amine of the choline moiety through interaction with 14 conserved aromatic amino acids that line the gorge leading to the active site [1].
Carbaryl (1-naphthyl methylcarbamate) is a broad-spectrum carbamate insecticide widely used in agricultural applications. As an AChE inhibitor, it belongs to a class of compounds known for their high toxicity toward non-target organisms, including aquatic invertebrates, raising significant environmental concerns [2]. The primary mechanism of this compound toxicity involves competitive inhibition of AChE, leading to accumulation of acetylcholine in synaptic clefts, resulting in hyperstimulation of nicotinic and muscarinic receptors, disrupted neurotransmission, and ultimately causing paralysis, seizures, and even death in severe cases [2] [1]. Understanding this compound's inhibition mechanism is crucial not only for toxicological risk assessment but also for pharmacological applications, particularly in the development of treatments for neurodegenerative conditions like Alzheimer's disease [3] [1].
This compound inhibits AChE through a two-step mechanism that initially involves the reversible association of the inhibitor with the enzyme's active site, followed by carbamylation of the catalytic serine residue (Ser200) in the esteratic subsite [2]. This process mirrors the natural enzymatic hydrolysis of acetylcholine but results in the formation of a stable carbamylated enzyme complex with significantly delayed hydrolysis compared to the native acetylated enzyme intermediate.
The molecular inhibition process can be represented by the following chemical pathway:
Figure 1: this compound inhibition pathway of acetylcholinesterase
The inhibition kinetics follow a biphasic temporary inhibition mechanism characterized by initial exponential decay of enzyme activity followed by establishment of a steady-state. The mathematical representation of this mechanism is described by the following equation for product formation [P] over time (t) [2]:
[ [P] = v_s t + \frac{(v_z - v_s)(1 - e^{-\lambda t})}{\lambda} + d ]
Where:
This compound exhibits reversible inhibition characteristics despite forming a covalent bond with the catalytic serine, because the carbamylated enzyme spontaneously regenerates to active enzyme, methylamine, and carbon dioxide [2]. This contrasts sharply with organophosphate inhibitors (e.g., diazinon/diazoxon), which form very stable phosphorylated enzyme complexes that are hardly reactivated, resulting in virtually irreversible loss of enzyme activity [2]. The classification of this compound as a reversible inhibitor is justified from the perspective of enzyme activity recovery, though some controversy exists in terminology due to different interpretations of "reversibility" - whether referring to the inhibitor molecule itself or the enzyme activity restoration [2].
The critical distinction lies in the stability of the enzyme-inhibitor complex and its biological implications. While organophosphate-inhibited AChE requires oxime reactivators for therapeutic intervention, carbamate-inhibited enzyme typically recovers spontaneously through hydrolysis of the carbamyl-enzyme bond, though this process still occurs much more slowly than hydrolysis of the acetyl-enzyme intermediate formed during normal substrate turnover [1].
The inhibition potency of this compound is quantitatively described by several key kinetic parameters obtained through in vitro enzyme inhibition assays. These parameters provide critical insights into the molecular interactions between this compound and AChE, and facilitate predictive toxicodynamic modeling.
Table 1: Kinetic Parameters for this compound-AChE Interaction
| Parameter | Symbol | Value | Unit | Experimental Conditions |
|---|---|---|---|---|
| Bimolecular inhibition constant | (k_i) | (k_c/K_D) | µM⁻¹min⁻¹ | In vitro assay [2] |
| Carbamylation rate constant | (k_c) | Defined | min⁻¹ | In vitro assay [2] |
| Regeneration rate constant | (k_r) | Defined | min⁻¹ | In vitro assay [2] |
| Dissociation constant | (K_D) | (k_{-1}/k_1) | µM | In vitro assay [2] |
| Binding energy (GSTE2) | ΔG | -5.85 | kcal/mol | Molecular docking [4] |
| Binding energy (GSTE5) | ΔG | -6.42 | kcal/mol | Molecular docking [4] |
| Binding energy (GSTE2mut) | ΔG | -6.09 | kcal/mol | Molecular docking [4] |
The time course of active AChE following this compound exposure can be mathematically described by a toxicodynamic model that incorporates both enzyme inhibition and recovery processes [2]:
[ \frac{d[E_a]}{dt} = -k_i' \times [I] \times [E_a] + k_{rec} \times ([E]_0 - [E_a]) ]
Where:
This model is particularly valuable for predicting toxic effects under environmentally realistic exposure scenarios, including pulsed exposures with intermittent recovery periods between pulses [2].
Multiple experimental approaches have been developed and validated for quantifying AChE inhibition by this compound, each with specific advantages, limitations, and optimal application contexts.
Table 2: Comparison of AChE Activity Assay Methods
| Method | Principle | Substrate | Detection | Advantages | Limitations |
|---|---|---|---|---|---|
| Ellman's Method [5] | Hydrolysis of thiocholine esters | Acetylthiocholine | DTNB reaction (412 nm) | Well-established, sensitive | Interference with oximes |
| Indoxylacetate Assay [5] | Hydrolysis to indigo blue | Indoxylacetate | Spectrophotometric (652 nm) | No oxime interference | Lower turnover rate |
| Electrochemical Biosensor [6] | Enzyme inhibition on electrode | Acetylthiocholine | Amperometric | Portable, rapid field use | Optimization required |
Principle: Acetylthiocholine hydrolysis by AChE produces thiocholine, which reacts with DTNB (5,5'-dithio-bis-2-nitrobenzoic acid) to form 5-thio-2-nitrobenzoate with maximum absorbance at 412 nm [5].
Procedure:
Critical Parameters:
Principle: AChE immobilized on functionalized renewable carbon (RC) platform hydrolyzes acetylthiocholine to thiocholine, which is electrochemically oxidized; this compound inhibition reduces signal proportionally to concentration [6].
Sensor Fabrication:
Measurement Protocol:
Performance Characteristics: Linear range: 5.0-30.0 nmol L⁻¹; LOD: 4.5 nmol L⁻¹; Apple sample recovery: 102.5-118.6% [6]
This compound's inhibition profile differs significantly from other major classes of AChE inhibitors in several key aspects that impact both toxicological and potential therapeutic applications.
Table 3: Comparative Mechanisms of AChE Inhibitors
| Inhibitor Class | Representative Compound | Inhibition Mechanism | Reversibility | Recovery Mechanism | Therapeutic Applications |
|---|---|---|---|---|---|
| Carbamates | This compound | Carbamylation of serine | Reversible | Spontaneous hydrolysis | Limited (Alzheimer's analogs) |
| Organophosphates | Diazinon/Diazoxon | Phosphorylation of serine | Irreversible | Oxime reactivation; de novo synthesis | None (toxic agents) |
| Pharmaceuticals | Donepezil | Non-covalent binding | Reversible | Dissociation | Alzheimer's disease |
| Natural Products | Galantamine | Competitive inhibition | Reversible | Dissociation | Alzheimer's disease |
The workflow for experimental characterization of AChE inhibitors illustrates the integrated approach required for comprehensive mechanism elucidation:
Figure 2: Experimental workflow for AChE inhibitor characterization
This compound exposure produces multifaceted toxicological effects extending beyond immediate AChE inhibition. Long-term exposure studies in marine medaka (Oryzias melastigma) have demonstrated that this compound at environmental concentrations (0.1-100 μg/L) over 180 days induces behavioral abnormalities and reproductive toxicity in males through apoptosis-mediated dysregulation of the hypothalamic-pituitary-adrenal (HPA) and hypothalamic-pituitary-gonadal (HPG) axes [7]. Key findings include:
Metabolic detoxification represents a crucial counter-mechanism to this compound toxicity, primarily mediated by glutathione S-transferases (GSTs). Molecular docking studies reveal that specific GST isoforms (particularly GSTE2, GSTE5 in mosquitoes) exhibit binding affinity for this compound, enabling enzymatic conjugation with glutathione and subsequent metabolic clearance [4]. Computational approaches provide valuable insights into these detoxification pathways:
Molecular Docking Protocol:
These computational studies confirm this compound's binding affinity with GST enzymes (binding energies: -5.85 to -6.42 kcal/mol), supporting their role in insecticide resistance through metabolic detoxification [4].
This compound exerts its toxicological effects through reversible carbamylation of the serine residue in AChE's active site, distinguishing it from irreversible organophosphate inhibitors while still producing significant cholinergic disruption. The inhibition kinetics follow a biphasic temporary inhibition mechanism characterized by rapid initial enzyme complex formation followed by slower spontaneous reactivation. Comprehensive understanding of this mechanism has enabled development of sensitive detection methods, including electrochemical biosensors with detection limits as low as 4.5 nmol L⁻¹ [6].
Future research directions should focus on several key areas:
Carbaryl is rapidly absorbed and metabolized through multiple pathways. The following diagram outlines its primary metabolic routes and the key enzymes involved.
Figure 1: Primary metabolic pathways of this compound in mammals, including humans. Key enzymes responsible for each transformation are indicated.
The major metabolic reactions include:
This compound's toxicity is primarily linked to the inhibition of acetylcholinesterase (AChE), leading to accumulation of acetylcholine and cholinergic overstimulation [4] [2].
The acute toxicity of this compound varies by species and route of exposure.
| Species | Route | Endpoint | Value | Reference / Context |
|---|---|---|---|---|
| Rat | Oral | LD₅₀ | 225 - 721 mg/kg bw | [3] |
| Cat | Oral | LD₅₀ | ~150 mg/kg bw | [3] |
| Rat | Dermal | LD₅₀ | >2000 mg/kg bw | [3] |
| Dog, Cat, Rat | Inhalation (Dust) | Effect Level | Cholinesterase inhibition at 20 mg/m³ | [3] |
| Human | Oral (Single Dose) | Effect Level | Moderate cholinergic symptoms at ~2.8 mg/kg bw | [3] |
Long-term exposure can lead to toxicity in various organs.
| Species | Duration | NOAEL (No Observed Adverse Effect Level) | LOAEL (Lowest Observed Adverse Effect Level) & Key Effects | Reference / Context |
|---|---|---|---|---|
| Dog | 1 year (diet) | 3.1 mg/kg bw/day | Cholinesterase inhibition, liver effects at higher doses | [3] |
| Rat | 2 years (diet) | 10 mg/kg bw/day | Cholinesterase inhibition, decreased body weight at 15 mg/kg bw/day | [3] |
| Human | 6 weeks (oral) | 0.06 mg/kg bw/day | Reversible kidney tubule effect at 0.13 mg/kg bw/day | [3] |
| Mouse | 104 weeks (diet) | Not established for vascular tumors | Increased vascular tumors at all doses tested (100 ppm and above) | [3] |
The following experimental details are critical for understanding this compound's toxicology and metabolism.
This compound exerts its primary toxicity through reversible acetylcholinesterase inhibition. Its metabolism is characterized by rapid hydrolysis, CYP-mediated oxidation, and conjugation, leading to efficient excretion. Key toxicological concerns include its potential carcinogenicity, developmental effects, and neurotoxicity. The experimental models provide robust methodologies for studying its behavior.
This compound (1-naphthyl methylcarbamate) is a broad-spectrum N-methyl carbamate insecticide widely used in agricultural and residential settings. Its primary mechanism of toxicity involves reversible inhibition of acetylcholinesterase (AChE) in the peripheral and central nervous systems, leading to acetylcholine accumulation and potential neurotoxicity. The pharmacokinetic behavior of this compound exhibits complexity due to its rapid metabolism, distribution to multiple tissues, and reversible binding to cholinesterases. This compound undergoes rapid hydrolysis to its major metabolite, 1-naphthol (1-N), which conjugates extensively and excretes in urine. Understanding this compound's disposition characteristics is crucial for assessing human health risks, particularly for occupational populations with recurrent exposure.
Physiologically Based Pharmacokinetic (PBPK) modeling represents a computational approach that simulates the absorption, distribution, metabolism, and excretion (ADME) of compounds in biological systems based on physiological and biochemical parameters. For this compound, PBPK modeling provides a quantitative framework to integrate in vitro and in vivo data, extrapolate across species and exposure scenarios, and relate external exposure doses to internal target tissue concentrations. The regulatory impetus toward reducing animal testing and implementing alternative methods has positioned PBPK modeling as a critical tool for mechanistic risk assessment, enabling the incorporation of in vitro toxicity data and human biomonitoring information into the risk assessment process.
The PBPK/PD model structure for this compound comprises multiple tissue compartments connected via systemic circulation, with specific modules describing pharmacokinetic processes and pharmacodynamic interactions. The model includes six key compartments: gastrointestinal tract, liver, fat, brain, blood (divided into plasma and red blood cells), and a rest-of-body compartment. All tissue compartments are characterized as diffusion-limited, accounting for the rate-limiting penetration of biological membranes. The blood compartment serves as the central hub connecting all tissues, with distribution proceeding from the GI tract to the liver and then to systemic circulation. The model incorporates metabolic pathways for this compound hydrolysis to 1-naphthol (occurring in all tissues) and subsequent metabolism of 1-naphthol to unspecified metabolites, with urinary excretion representing the primary elimination route for 1-naphthol.
The pharmacodynamic component describes the synthesis, degradation, and this compound-mediated inhibition of AChE in brain and red blood cells. This component mathematically represents the reversible binding of this compound to AChE, the subsequent decarbamylation process that regenerates active enzyme, and the release of 1-naphthol from the enzyme complex. This integrated PBPK/PD structure enables simultaneous prediction of this compound and 1-naphthol concentrations in various biological matrices and quantification of AChE inhibition dynamics in target tissues, providing a comprehensive framework for relating external exposure to internal dose and early biological effects.
Table 1: Key Parameters in this compound PBPK Model
| Parameter Category | Specific Parameters | Values/References |
|---|---|---|
| Physiological | Tissue volumes, Blood flow rates | [1] [2] |
| Partition Coefficients | Tissue:blood partition coefficients | [3] [4] |
| Metabolic Parameters | This compound hydrolysis, 1-naphthol conjugation | [3] [4] |
| Binding/Affinity Constants | AChE inhibition (Ki), Decarbamylation rates | [5] |
| Transport | Diffusion limitations, Permeability coefficients | [1] [2] |
| Excretion | Renal clearance of 1-naphthol | [1] [6] |
Diagram 1: Comprehensive structure of this compound PBPK/PD model showing exposure inputs, model compartments, pharmacodynamic components, biomarker outputs, and experimental data integration
The IVIVE approach represents a paradigm shift in PBPK model parameterization, leveraging advanced in vitro systems to obtain chemical-specific parameters while reducing animal use. For this compound, this involved conducting comprehensive in vitro assays using hepatocytes, liver microsomes, and blood fractions from both rats and humans to quantify metabolic clearance and cholinesterase inhibition parameters. Specifically, researchers incubated freshly isolated hepatocytes with this compound across concentration ranges (up to 75 μM) and measured disappearance of parent compound and appearance of metabolites over time. The metabolic clearance values obtained from these systems were then extrapolated to whole-body parameters using biologically appropriate scaling factors, such as hepatocellularity and microsomal protein per gram of liver.
The success of IVIVE heavily depends on thorough characterization of the in vitro experimental system and implementation of proper PBPK model structure that accurately links in vitro measurements with their in vivo counterparts. For this compound, studies revealed that hepatocyte systems more closely predicted in vivo clearance compared to microsomal preparations, likely due to more complete representation of relevant metabolic pathways. The case study with this compound demonstrated that IVIVE could successfully predict in vivo pharmacokinetics and cholinesterase inhibition, providing a framework for extending this approach to other carbamates and environmental chemicals. However, researchers noted limitations including potential impacts of interindividual variability in enzyme expression and the need for refined estimates of free versus bound fractions in vitro versus in vivo.
Bayesian calibration approaches address parameter identifiability and quantification of uncertainty in PBPK models, which is particularly important for chemicals like this compound with complex metabolism and binding characteristics. For this compound, researchers implemented Markov Chain Monte Carlo (MCMC) sampling to estimate posterior distributions of model parameters using prior information from literature combined with experimental kinetic and cholinesterase inhibition data from rats exposed to this compound via oral or intravenous routes across dose ranges from 0.8 to 9.2 mg/kg. This approach allowed for rigorous quantification of parameter uncertainty and correlation, with posterior estimates typically displaying at most a twofold deviation from the mean.
The Bayesian framework enabled evaluation of parameter identifiability and model performance through comparison of model predictions with observed data. Monte Carlo simulations using the posterior parameter distributions successfully predicted 95% credible intervals for tissue concentrations of this compound and 1-naphthol that encompassed the range of observed experimental data. Similarly, the model accurately predicted the time course of cholinesterase inhibition in blood and brain tissues. This Bayesian PBPK/PD modeling approach served as a prototype for developing mechanism-based risk models for other N-methyl carbamates and demonstrated value for identifying which experimental studies would provide the highest added value for model refinement, thereby optimizing resource allocation in toxicology research.
Biomarker validation represents a critical application of PBPK modeling, enabling quantitative assessment of relationships between external exposures, internal doses, and early biological effects. For this compound, researchers used the PBPK/PD model to evaluate multiple biomarkers by simulating their time courses in relation to varied exposure patterns generated by the Cumulative and Aggregate Risk Evaluation System (CARES). The model specifically predicted urinary 1-naphthol concentrations (the established biomarker of exposure), plasma this compound concentrations, RBC AChE inhibition (a potential biomarker of effect), and brain AChE inhibition (the critical target tissue effect). Through correlation analysis using linear regression models, researchers quantitatively compared the strength of association between these potential biomarkers and exposure metrics or target tissue effects.
The modeling results demonstrated that spot measurements of urinary 1-naphthol concentration served as a superior biomarker of exposure compared to plasma this compound concentrations, with stronger correlation to recent exposure (dose averaged over the previous 2 days). Additionally, the analyses confirmed that RBC AChE inhibition provides an appropriate biomarker of effect that correlates well with brain AChE inhibition, which is not directly measurable in living humans. This application highlights how PBPK modeling can guide biomarker selection for different purposes (exposure assessment versus risk prediction) and optimize biomonitoring study design by identifying optimal sampling times and matrices, thereby expanding biomarker utility beyond traditional applications.
Table 2: this compound Biomarkers and Their Applications
| Biomarker | Matrix | Correlation | Utility | Limitations |
|---|---|---|---|---|
| 1-Naphthol (1-N) | Urine | Strong with recent exposure (2-day average) | Primary exposure biomarker | Requires urine flow rate data |
| This compound | Blood | Weaker than 1-N | Potential exposure biomarker | Invasive sampling, low concentrations |
| AChE Inhibition | Red Blood Cells | Strong with brain AChE inhibition | Biomarker of effect | Interindividual variability in baseline |
| Brain AChE Inhibition | Brain | Gold standard for effects | Target tissue effect | Not measurable in living humans |
Exposure reconstruction using reverse dosimetry approaches represents another significant application of this compound PBPK modeling, particularly for interpreting biomonitoring data from population studies such as NHANES. Researchers have compared three reverse dosimetry methods for estimating this compound intake doses from urinary 1-naphthol measurements: (1) the Exposure Conversion Factor (ECF) approach, a simple ratio method; (2) the Daily-Bayesian Approach (DBA) incorporating prior information on exposure patterns; and (3) Markov Chain Monte Carlo (MCMC) sampling for full probabilistic analysis. Each method was evaluated based on its ability to reconstruct known exposure distributions generated by CARES, with performance assessed through comparison of geometric means and statistical distributions.
The comparative analysis revealed important trade-offs between methodological complexity and reconstruction accuracy. While all methods reasonably predicted central tendency of exposure distributions, the MCMC approach provided the most accurate reconstruction of the exposure distribution, particularly for higher percentiles relevant to risk assessment. However, this method requires substantial technical expertise and computational resources. The studies also identified critical data needs for accurate exposure reconstruction, including urine flow rate, volume and timing of voids, and time since last exposure. These findings emphasize that without collecting such ancillary data during biomonitoring studies, accurate exposure reconstruction for short-half-life chemicals like this compound remains challenging, regardless of the methodological sophistication employed.
The current this compound PBPK models exhibit several methodological limitations that affect their application in risk assessment. A significant challenge involves the inherent variability in enzyme expression and activity across individuals and populations, which contributes to uncertainty in metabolic parameters estimated from in vitro systems. Most models incorporate metabolism as a composite process without fully delineating the specific contributions of individual cytochrome P450 enzymes and esterases, potentially limiting accurate extrapolation across populations with genetic polymorphisms in these enzymes. Additionally, while models successfully predict central tendencies, they may not fully capture the extreme ranges of human variability, particularly in susceptible subpopulations.
Another limitation concerns the validation datasets available for model evaluation. While models demonstrate good agreement with experimental animal data and limited human information, comprehensive validation against human pharmacokinetic data following controlled exposures is lacking due to ethical constraints. The models also simplify certain physiological processes, such as assuming linear absorption and distribution processes without accounting for potential saturable transport mechanisms. Furthermore, most current implementations focus on oral exposure as the primary route, with less developed descriptions of dermal and inhalation routes, which represent relevant exposure pathways for occupational populations. These limitations highlight areas where additional research could strengthen model utility and predictive capability.
Future applications of this compound PBPK modeling could significantly enhance chemical risk assessment and regulatory decision-making. The integration of new approach methodologies (NAMs), including high-throughput in vitro toxicity screening data and in vitro-to-in vivo extrapolation (IVIVE) approaches, represents a promising direction that could expand model application to high-throughput risk assessment. As demonstrated with this compound, PBPK models provide the critical link between in vitro bioactivity concentrations and human exposure doses, enabling prioritization of chemicals based on margin of exposure calculations. Additionally, incorporation of population variability through probabilistic modeling approaches can improve characterization of susceptible subpopulations, moving beyond traditional uncertainty factors in risk assessment.
Another advanced application involves quantitative systems toxicology (QST) models that extend beyond AChE inhibition to include other potential mechanisms of this compound toxicity. Such models could integrate broader adverse outcome pathways (AOPs) and provide more comprehensive safety assessments. The coupling of PBPK models with emerging biomonitoring techniques, including non-invasive sampling and continuous monitoring technologies, could revolutionize exposure science by enabling real-time exposure assessment and cumulative risk evaluation. Furthermore, the application of artificial intelligence and machine learning approaches for parameter estimation and model refinement could enhance model accuracy while reducing computational demands, making these tools more accessible to regulatory and industry scientists.
This compound PBPK modeling represents a robust framework for integrating diverse data types, addressing interspecies differences, and supporting human health risk assessment. The case study with this compound successfully demonstrates how IVIVE approaches can parameterize PBPK models using in vitro data, reducing reliance on animal testing while providing mechanistically grounded predictions. The model's application to biomarker validation and exposure reconstruction highlights its utility for interpreting biomonitoring data and supporting regulatory decisions. Despite current limitations, ongoing refinements and emerging applications promise to expand the model's utility for assessing cumulative risks, protecting susceptible populations, and supporting the evaluation of increasingly complex exposure scenarios. As such, this compound PBPK modeling serves as a valuable prototype for other chemicals undergoing transition toward next-generation risk assessment paradigms.
Table 3: Experimental Protocols for this compound PBPK Model Parameterization
| Experimental System | Key Measurements | Protocol Highlights | Data Application |
|---|---|---|---|
| Rat/Human Hepatocytes | Metabolic clearance, Metabolite identification | Concentration range up to 75 μM, Linear conditions | In vitro-in vivo extrapolation (IVIVE) |
| Liver Microsomes | CYP-mediated metabolism | Species comparison (rat/human) | Metabolic parameter estimation |
| Blood Fractions | Esterase activity, ChE inhibition | Acetylcholinesterase activity assay | PD parameter estimation |
| Tracer Studies | Tissue distribution, Metabolite profiling | Oral/IV routes (0.8-9.2 mg/kg) | Model calibration [5] |
Carbaryl (1-naphthyl methylcarbamate) is a broad-spectrum carbamate insecticide that has been extensively used in agricultural and horticultural applications since its introduction in 1958. As an acetylcholinesterase inhibitor, it effectively controls various insect pests including beetles, caterpillars, and adelgids through both contact and stomach action with slight systemic properties [1]. Despite its insecticidal efficacy, this compound's environmental fate and persistence have raised significant concerns within the scientific community, leading to its classification as an obsolete insecticide in many regions and its withdrawal from the European Union market in 2007 [1]. Understanding this compound's solubility profile and environmental behavior is crucial for assessing its ecological impact and potential risks to non-target organisms, including humans.
This technical guide provides an in-depth examination of this compound's physicochemical properties, environmental fate, and analytical detection methods, with particular emphasis on its solubility characteristics and persistence across different environmental matrices. The information presented herein is designed to assist researchers, environmental scientists, and regulatory professionals in evaluating this compound's behavior in ecosystems and developing appropriate mitigation strategies for environmental contamination.
This compound exhibits several key physicochemical properties that significantly influence its environmental distribution and persistence. The compound presents as a white-grey crystalline solid with a molecular mass of 201.22 g/mol and the chemical formula C₁₂H₁₁NO₂ [1]. Its carbamate functional group and naphthalene ring structure contribute to its moderate hydrophobicity and environmental behavior.
Table 1: Fundamental Physicochemical Properties of this compound
| Property | Value | Conditions | Reference |
|---|---|---|---|
| Molecular mass | 201.22 g/mol | - | [1] |
| Melting point | 138°C | - | [1] |
| Boiling point | 210°C | - | [1] |
| Vapor pressure | 4.1 × 10⁻⁵ mm Hg | 25°C | [2] |
| Octanol-water partition coefficient (Log P) | 2.36 | 20°C | [1] |
| Hydrolysis half-life | >1600 days | pH 5 | [2] |
The regulatory status of this compound has evolved significantly over time. Currently, it is not approved under EC Regulation 1107/2009 in the European Union, with its inclusion having expired [1]. The substance is listed in Annex II of the Rotterdam Convention and is classified as a PAN Bad Actor Chemical and a Marine Pollutant [1]. These regulatory designations reflect growing concerns about its environmental and health impacts, particularly its status as a suspected endocrine disruptor and its potential classification as a probable human carcinogen by the U.S. EPA [3].
This compound's solubility characteristics play a crucial role in determining its environmental distribution, mobility, and potential for contamination of water resources. The compound demonstrates relatively low aqueous solubility but varies significantly across different solvents, indicating its amphiphilic nature with both hydrophobic and hydrophilic molecular regions.
Table 2: Solubility Profile of this compound in Various Solvents
| Solvent | Solubility (mg/L) | Temperature | Notes |
|---|---|---|---|
| Water | 9.1 | 20°C, pH 7 | Low aqueous solubility |
| n-Heptane | 250 | 20°C | Moderate solubility |
| Xylene | 9,860 | 20°C | High solubility |
| Methanol | 87,500 | 20°C | Very high solubility |
| Ethyl acetate | 175,000 | 20°C | Very high solubility |
This solubility profile reveals this compound's strong affinity for organic solvents, particularly methanol and ethyl acetate, where solubility is approximately four orders of magnitude higher than in water [1]. This behavior has significant implications for its environmental fate, as the low aqueous solubility limits its mobility in water systems but enhances its adsorption to soil organic matter. The octanol-water partition coefficient (Log P) of 2.36 [1] further confirms its moderate hydrophobicity, indicating a tendency to partition into organic phases in environmental systems.
This compound's solubility is also influenced by environmental conditions such as pH. The compound is unstable under alkaline conditions, where it readily hydrolyzes to 1-naphthol, methylamine, and CO₂ [4] [2]. This pH-dependent degradation behavior significantly affects its environmental persistence and will be discussed in further detail in subsequent sections.
This compound undergoes various degradation processes in the environment, including hydrolysis, photodegradation, and microbial biodegradation, which collectively determine its overall persistence. The relative importance of each pathway depends on specific environmental conditions such as temperature, moisture, pH, and microbial activity.
Hydrolysis represents a primary degradation pathway for this compound, exhibiting strong pH dependence. Under alkaline conditions, this compound rapidly hydrolyzes to form 1-naphthol as the primary degradation product, along with methylamine and carbon dioxide [4] [2]. This reaction proceeds significantly faster at elevated pH values, with half-lives decreasing from over 1600 days at pH 5 to mere hours under strongly alkaline conditions [2]. The hydrolysis reaction follows first-order kinetics and results in the cleavage of the carbamate ester bond, producing 1-naphthol which subsequently undergoes further oxidation to form various naphthoquinones [4].
Direct and indirect photolysis contribute to this compound degradation in surface waters and on plant surfaces. Recent research has demonstrated that this compound's photodegradation quantum yields (Φ) follow the order Φwater < ΦMeOH < Φn-hexane, indicating more efficient photodegradation in non-polar environments such as leaf surfaces compared to aqueous systems [5]. Photodegradation is primarily initiated by the singlet excited state (S), with the triplet state (T) also contributing in compounds with conjugated structures like this compound [5]. Upon excitation, this compound generates both radical cations (S•+) and phenoxyl radicals (S-O•), with S-O• predominantly formed through cleavage of C-O bonds in the ester group [5].
Microbial degradation represents a significant natural attenuation mechanism for this compound in soil and water systems. Numerous bacterial species have demonstrated the capacity to utilize this compound as their sole carbon and nitrogen source. Research has identified various this compound-degrading bacteria including Bacillus, Morganella, Pseudomonas, Aeromonas, and Corynebacterium genera [3]. Studies have shown particularly high degradation efficiencies for Bacillus (94.6%) and Morganella (87.3%) isolates within 72 hours of incubation in minimal media containing 150 ppm this compound [3]. The biodegradation process is influenced by environmental factors, occurring more rapidly in anoxic than aerobic systems and with increased temperature and moisture [4].
Figure 1: Primary degradation pathways of this compound in the environment, showing hydrolysis, photodegradation, and microbial biodegradation routes
This compound exhibits variable persistence across different environmental matrices, with its residence time influenced by soil properties, climatic conditions, and agricultural practices. Understanding this variability is essential for predicting its environmental impact and potential for groundwater contamination.
This compound's persistence in soil systems demonstrates considerable variation depending on soil characteristics and environmental conditions. Studies indicate that a substantial portion of applied this compound can remain in various soil types even after 15 days, with recovery rates ranging from 37% in alluvial soil to 73% in acid sulfate soil [6]. This differential persistence highlights the importance of soil composition in determining this compound's environmental half-life. The degradation process occurs more rapidly under flooded conditions than under non-flooded conditions, suggesting that soil moisture content significantly influences degradation kinetics [6].
Soil type further modulates this compound persistence, with studies showing that microbial activity varies across different soil ecosystems. Research on Gaza Strip soils revealed that bacterial populations differ substantially across soil types, with dark brown/silty clay soil exhibiting the highest bacterial count (4.64 × 10⁶ cfu g⁻¹) while sandy regosols demonstrated significantly lower bacterial abundance (8.9 × 10⁴ cfu g⁻¹) [3]. Since microbial degradation represents a primary this compound removal mechanism, these population differences directly impact the compound's environmental persistence.
In aquatic systems, this compound has been detected at parts-per-billion (ppb) concentrations, with degradation occurring relatively rapidly compared to soil systems [4]. The compound's low vapor pressure (4.1 × 10⁻⁵ mm Hg at 25°C) minimizes volatilization from water surfaces, making hydrolysis and photodegradation the primary removal mechanisms [2]. This compound presents moderate toxicity to aquatic organisms, with higher toxicity to fish and algae compared to aquatic plants [1]. Its major hydrolysis product, 1-naphthol, has been identified as the primary degradation product in aquatic systems and may undergo further transformation to hydroxyl-substituted naphthoquinones through photochemical processes [4].
This compound's mobility in soil environments and potential for groundwater contamination are largely governed by its sorption-desorption characteristics with various soil constituents. Understanding these interactions is crucial for predicting its environmental transport and implementing effective mitigation strategies.
Table 3: Sorption Efficiency of Different Soil Colloids for this compound
| Soil Colloid | Sorption Efficiency in Sandy Loam | Sorption Efficiency in Loam | Key Binding Mechanisms |
|---|---|---|---|
| Humic Acids (HA) | 92.7% | 66.8% | Hydrophobic partitioning, hydrogen bonding |
| Illite (Il) | 92.3% | Not specified | Cation bridging, surface complexation |
| Goethite (Ge) | 87.5% | Not specified | Ligand exchange, surface complexation |
| Montmorillonite (Mt) | Not specified | 55.1% (for carbofuran) | Cation exchange, surface adsorption |
| Unamended Soil | Variable (soil-dependent) | Variable (soil-dependent) | Combined mechanisms |
The sorption of this compound to soil components is kinetically rapid, with both mineral and organic fractions contributing to its retention [7]. However, due to its moderate water solubility, this compound is only minimally sorbed in most soil systems [4]. Sorption to soil minerals strongly depends on the presence of specific exchangeable cations and increases with organic matter aromaticity and age [4]. The effectiveness of particular colloids in this compound retention varies significantly between soil types, with humic acids demonstrating particularly high sorption efficiency in both sandy loam (92.7%) and loam (66.8%) soils [7].
In loamy soils, natural organic matter may potentially block sorption sites through the formation of organo-mineral complexes, thereby reducing this compound retention capacity [7]. This complex interaction between soil components underscores the importance of considering entire soil systems rather than individual components when predicting this compound mobility. Among the pesticides studied, this compound demonstrated intermediate mobility between the highly mobile carbofuran and the strongly retained metolachlor [7], suggesting a moderate potential for leaching and groundwater contamination under favorable conditions.
Accurate detection and quantification of this compound in environmental matrices and agricultural products require sophisticated analytical techniques. This section covers both established methods and emerging technologies for this compound analysis.
Traditional analytical methods for this compound detection typically involve chromatographic separation coupled with various detection systems:
These conventional methods offer excellent sensitivity and accuracy but often require sophisticated instrumentation, specialized training, and extensive sample preparation, limiting their utility for rapid field deployment [2].
Recent advances in sensor technology have led to the development of innovative detection methods for this compound:
These emerging technologies offer advantages in terms of portability, analysis speed, and operational simplicity, making them particularly suitable for field-deployable applications and rapid screening purposes.
Standardized methodologies are essential for investigating this compound degradation across different environmental matrices. This section presents established experimental protocols for assessing this compound persistence and biodegradation.
Objective: To isolate and evaluate this compound-degrading microorganisms from environmental samples and quantify their degradation efficiency [3].
Materials and Methods:
Analytical Conditions for TLC:
Objective: To evaluate the effectiveness of different soil colloids in retaining this compound and determining its mobility in soil systems [7].
Materials and Methods:
Data Analysis: Calculate sorption coefficients (Kd, Koc) and desorption percentages to evaluate retention efficiency and reversible binding.
Figure 2: Experimental workflow for isolating this compound-degrading bacteria and assessing biodegradation potential
This compound exhibits complex environmental behavior characterized by low aqueous solubility (9.1 mg/L at 20°C, pH 7), moderate hydrophobicity (Log P = 2.36), and variable persistence across different environmental matrices. Its environmental fate is governed by multiple degradation pathways including hydrolysis (particularly under alkaline conditions), photodegradation, and microbial biodegradation. The compound demonstrates intermediate soil mobility, with sorption efficiency strongly influenced by soil colloid composition, particularly humic acids, illite, and goethite, which can achieve sorption efficiencies exceeding 90% in amended sandy loam soils [7].
The environmental persistence of this compound varies significantly with conditions, ranging from relatively rapid degradation in flooded soils and alkaline aquatic environments to extended persistence in dry, neutral-pH soils. This variability underscores the importance of site-specific risk assessments that account for local soil properties, climatic conditions, and agricultural practices. From a regulatory perspective, this compound's status as a suspected endocrine disruptor, potential human carcinogen, and its listing in various hazardous chemical inventories warrants careful management despite its continued use in some regions.
Carbaryl (1-naphthyl methylcarbamate) is a broad-spectrum N-methyl carbamate insecticide whose primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE) within synaptic junctions of the nervous system [1] [2] [3]. The ensuing molecular events disrupt normal nerve function and are typically fatal to insects.
The sequential process of this compound's neurotoxic action is visualized in the following pathway diagram:
Diagram of this compound's cholinergic disruption pathway in insects.
The toxicity of this compound varies significantly across different species, which is critical for understanding its non-target impacts and environmental risk assessment.
Table 1: Acute Toxicity of this compound to Various Organisms [2] [3] [4]
| Organism/Taxonomic Group | Toxicity Level | Specific Measures (LD₅₀ or LC₅₀) |
|---|---|---|
| Insects (Honey Bees) | Highly Toxic | Not specified (Labeled as highly toxic) |
| Aquatic Invertebrates (Shrimp, Waterfleas) | Very Highly Toxic | Not specified (Labeled as very highly toxic) |
| Fish | Moderately to Highly Toxic | Ranges from 2 to 16 ppm in water [4] |
| Earthworms | Highly Toxic | Not specified (Labeled as highly toxic) |
| Birds | Practically Non-Toxic to Slightly Toxic | Not specified |
| Mammals (Rat, Oral) | Moderately Toxic | 250 - 850 mg/kg [3] |
Beyond its primary action on AChE, research indicates this compound can induce secondary toxic effects via oxidative stress [5]. Studies suggest this compound inhibits the Nrf2 signaling pathway, a critical transcription factor regulating cellular defense against oxidative stress. This inhibition leads to reduced expression of antioxidant enzymes, increased levels of reactive oxygen species (ROS), and subsequent oxidative damage to cells and tissues [5].
Accurate detection and quantification of this compound residues in complex matrices (e.g., food, environmental samples) are essential for toxicology research and monitoring.
This method is prized for its sensitivity, speed, and minimal solvent use.
This protocol is ideal for simultaneously analyzing multiple pesticides in complex samples like fruit, soil, and sewage without extensive pre-treatment.
The following workflow outlines the key steps of the EEM fluorescence method:
Experimental workflow for EEM fluorescence quantification of this compound.
Table 2: Physicochemical and Environmental Fate Properties of this compound [2] [8] [3]
| Property | Description / Value |
|---|---|
| IUPAC Name | 1-Naphthyl methylcarbamate |
| CAS Number | 63-25-2 |
| Molecular Formula | C₁₂H₁₁NO₂ |
| Water Solubility | ~40 ppm at 25°C |
| Hydrolysis Half-life | 4 days (at water and soil surfaces) |
| Photolysis Half-life | 21 days (on leaf surfaces) |
| Primary Degradation Process | Microbial breakdown |
The table below summarizes the key ADME characteristics of this compound.
| ADME Phase | Key Findings | Quantitative Data / Experimental Notes |
|---|
| Absorption | Rapid gastrointestinal absorption in rats; slower but near-complete dermal absorption in humans. Absorption kinetics vary significantly with the vehicle [1] [2]. | • Half-life in humans (IV): ~9 hours [2]. • Absorption Rate Constants (in rats): Ranged from 0.10 h⁻¹ (with milk) to 7.0 h⁻¹ (with DMSO via intraduodenal administration) [1]. | | Distribution | Distributed to tissues including liver, kidneys, lungs, and brain. Crosses the placental barrier [2]. | • Volume of Distribution: A key pharmacokinetic parameter to quantify distribution between plasma and the rest of the body [3]. | | Metabolism | Extensively metabolized primarily in the liver via cytochrome P450 (CYP) enzymes and hydrolysis [4] [2]. | • Major Metabolite: 1-naphthol [5]. • Key Human CYP Isoforms: CYP1A1, CYP1A2, CYP3A4, and CYP2B6 [4]. • Tools: Liver microsomes, hepatocytes [3]. | | Excretion | Rapid elimination, primarily in urine as conjugated metabolites (e.g., 1-naphthylglucuronide). Mostly eliminated within 24-96 hours [2]. | • Major Excreted Metabolites: 1-naphthol conjugates (glucuronide and sulfate) [2]. |
Understanding the experimental models used to generate ADME data is crucial for its interpretation.
An early study investigating the effect of administration vehicle on this compound absorption provides a classic example of an in vivo protocol [1].
Modern studies often use in vitro systems to identify metabolic pathways and the specific enzymes involved [4].
The following diagram illustrates the core experimental workflow for studying this compound metabolism in vitro, leading to the identification of key metabolites and enzymes.
In vitro workflow for identifying this compound metabolites and responsible CYP enzymes.
The primary metabolic fate of this compound in the body involves several pathways, culminating in rapid excretion. The chart below maps out these key routes.
This compound's ADME pathway showing absorption, tissue distribution, metabolic transformation, and urinary excretion.
The detailed ADME data for this compound enables several advanced research applications, particularly in human health risk assessment.
PBPK Modeling for Risk Assessment: this compound has been used as a case study for developing Physiologically Based Pharmacokinetic (PBPK) models parameterized with in vitro data [6]. These models integrate in vitro PK and pharmacodynamic (PD) data—such as metabolic clearance and cholinesterase inhibition parameters—and scale them to predict chemical kinetics and dynamics in a whole organism. This approach, known as in vitro to in vivo extrapolation (IVIVE), helps minimize the need for in vivo human data in risk assessments [6].
Exposure Reconstruction (Reverse Dosimetry): PBPK models for this compound can be used for "reverse dosimetry" [5]. This process involves converting a measured biomarker concentration (e.g., levels of 1-naphthol in urine) back into an estimate of the original intake dose. This is crucial for interpreting biomonitoring data from human studies (like NHANES) and comparing reconstructed exposures to established health-based guidance values [5].
The environmental monitoring of carbaryl (1-naphthyl methylcarbamate) presents significant analytical challenges due to its widespread use as a broad-spectrum insecticide and its potential impact on both ecosystem and human health. As a carbamate pesticide, this compound inhibits acetylcholinesterase, disrupting nervous system function in target and non-target organisms alike. Its detection in water samples is particularly important as the European Union has set the maximum allowable concentration for any single pesticide in drinking water at 0.1 μg L⁻¹, necessitating highly sensitive analytical methods [1]. Although considered a short-lived pesticide with half-lives ranging from hours to weeks, this compound can reach soil and water systems through agricultural runoff, where it undergoes transformation into metabolites like 1-naphthol, which also exhibits significant toxicity [2].
The development of robust high-performance liquid chromatography (HPLC) methods for this compound determination addresses the critical need for reliable monitoring techniques in various water matrices, including surface water, groundwater, and treated wastewater. These methods must overcome several analytical challenges, including the need for preconcentration steps to achieve regulatory limits, the presence of interfering compounds in complex environmental matrices, and the compound's instability under alkaline conditions where it rapidly hydrolyzes to 1-naphthol [2] [3]. Additionally, researchers must balance sensitivity requirements with considerations of method accessibility, analysis time, and environmental impact of the analytical procedures themselves.
This document presents three optimized HPLC approaches for this compound determination in water samples, each offering distinct advantages for specific application scenarios. The micellar liquid chromatography method with fluorescence detection provides an environmentally friendly alternative with minimal sample pretreatment [2]. The online solid-phase extraction (SPE) approach enables fully automated analysis with exceptional sensitivity [4] [5], while the liquid-liquid extraction with low-temperature partitioning (LLE-LTP) method offers a cost-effective solution with minimal solvent consumption [3] [6]. Together, these protocols cover a wide range of analytical needs and resource availability scenarios faced by researchers and environmental monitoring professionals.
Table 1: Comparison of HPLC Methods for this compound Analysis in Water
| Method Type | Detection | Sample Volume | Sample Preparation | LOQ | Analysis Time |
|---|---|---|---|---|---|
| Micellar LC-FD | Fluorescence (225/333 nm) | 10 mL (for soil/vegetables) | Filtration (water) or extraction with SDS-pentanol (solid samples) | 15 ng mL⁻¹ | ~15 min |
| Online-SPE-HPLC | UV (280 nm) or PDA | 2500 μL | Filtration through 0.22 μm membrane | 0.5 μg L⁻¹ | 5-10 min |
| LLE-LTP-HPLC-UV | UV (195 nm & 220 nm) | 2 mL | LLE with acetonitrile, freezing at -20°C | 17 μg L⁻¹ | ~4 h (incl. extraction) |
The micellar liquid chromatography (MLC) method represents an environmentally responsible approach that significantly reduces the consumption of hazardous organic solvents while maintaining excellent sensitivity and selectivity for this compound and its primary metabolite, 1-naphthol. This method leverages the unique properties of micellar mobile phases to achieve efficient separations while allowing direct injection of minimally pretreated water samples [2].
Equipment and Reagents: The required equipment includes an HPLC system equipped with a fluorescence detector, a Kromasil C18 column (250 mm × 4.6 mm i.d., 5 μm particle size), pH meter, ultrasonic bath, and vortex mixer. Essential reagents include this compound analytical standard (≥95% purity), 1-naphthol (≥98% purity), sodium dodecyl sulfate (SDS, 99% purity), 1-pentanol (HPLC grade), sodium dihydrogen phosphate, and methanol (HPLC grade). Water should be distilled and deionized [2].
Mobile Phase Preparation: Carefully prepare the optimized mobile phase containing 0.15 M SDS, 6% (v/v) 1-pentanol, and 0.01 M NaH₂PO₄, adjusted to pH 3 using orthophosphoric acid. The mobile phase should be filtered through 0.45 μm nylon membranes and degassed by sonication for 15 minutes before use. The use of pH 3 is critical to prevent alkaline hydrolysis of this compound during analysis, which would compromise accuracy [2].
Chromatographic Conditions: Set the flow rate at 1.0 mL min⁻¹ and maintain the column temperature at 25°C. The injection volume should be 20 μL. Program the fluorescence detector for excitation at 225 nm and emission at 333 nm, which provides optimal sensitivity for both this compound and 1-naphthol while minimizing matrix interferences from environmental samples [2].
Sample Preparation Protocol: For water samples, simply filter through 0.45 μm nylon membranes directly into autosampler vials. For solid matrices such as soil or vegetables, homogenize 1 g of sample with 10 mL of the extraction solution (0.15 M SDS-6% pentanol-pH 3), vortex for 10 minutes, centrifuge at 5000 rpm for 5 minutes, and filter the supernatant through nylon membranes. The direct injection capability for water samples significantly reduces preparation time and minimizes potential analyte losses [2].
The online SPE-HPLC method provides an automated solution for high-throughput monitoring of this compound in water samples, combining sample enrichment and separation in a single integrated system. This approach eliminates manual sample handling between extraction and analysis, improving reproducibility and reducing the total analysis time to approximately 5 minutes per sample [4] [5].
System Configuration: This method requires an HPLC system with dual pumps (for loading and analytical mobile phases), a switching valve, an online SPE cartridge (e.g., Thermo Scientific Dionex SolEx HRP, 12-14 μm, 2.1 × 20 mm), and an analytical column (e.g., Thermo Scientific Acclaim 120 C18, 3 μm, 3 × 150 mm). Detection can be achieved with either a diode array detector (DAD) or UV detector set at 280 nm [4] [5].
Mobile Phase and SPE Conditions: Prepare the mobile phase using 10 mmol/L ammonium acetate buffer (pH 5.0, adjusted with acetic acid) and acetonitrile in a gradient elution program. The SPE loading solvent should be pure water at a flow rate of 1.0 mL min⁻¹ for efficient this compound retention on the enrichment cartridge. The valve switching technology allows for back-flushing of the analytes from the SPE cartridge to the analytical column, ensuring optimal peak shapes [5].
Sample Preparation and Injection: Filter water samples through 0.22 μm membranes before analysis. The optimal injection volume is 2500 μL, as larger volumes may overload the SPE cartridge and compromise method performance [4]. For tap and environmental waters, this method demonstrates excellent recovery rates between 81-120% without additional sample pretreatment, making it suitable for direct application to various water matrices [4].
Analytical Program: The complete analytical sequence includes SPE loading for 3 minutes, valve switching to transfer analytes to the analytical column, gradient separation over 4 minutes, and column re-equilibration for 2 minutes. The entire process is fully automated, enabling unattended operation for large sample batches, which is particularly advantageous for routine monitoring applications [4].
The LLE-LTP method offers a cost-effective alternative for laboratories with limited access to advanced instrumentation, providing reliable this compound quantification with minimal solvent consumption. This approach combines efficient extraction with a simple cleanup step through low-temperature phase separation, making it particularly suitable for forensic analysis and environmental crime investigation where extreme sensitivity is not required [3] [6].
Equipment and Reagents: This method requires a conventional HPLC system with UV detection, a centrifuge, a freezer capable of maintaining -20°C, and an ultrasonic bath. Necessary reagents include this compound analytical standard, acetonitrile (HPLC grade), and ultrapure water. No specialized columns or cartridges are needed, with a standard Phenomenex Luna C18 (150 mm × 4.6 mm, 3 μm) column providing adequate separation [3].
Extraction Procedure: Precisely measure 2.0 mL of water sample into a glass centrifuge tube and add 4.0 mL of acetonitrile. Vortex the mixture vigorously for 3 minutes to ensure complete extraction, then place the tube in a freezer at -20°C for 3 hours to achieve phase separation through low-temperature partitioning. The frozen aqueous phase will settle at the bottom, while the organic phase containing the target analytes remains liquid on top, allowing easy recovery for analysis [3] [6].
Chromatographic Analysis: Transfer the recovered acetonitrile phase to HPLC vials and inject 20 μL into the chromatograph. Use an isocratic mobile phase of deionized water:acetonitrile (65:35, v:v) at a flow rate of 0.8 mL min⁻¹. The column temperature should be maintained at 30°C. Detect this compound at 220 nm, which provides the optimal sensitivity with this method. Under these conditions, this compound elutes at approximately 16.3 minutes with good peak symmetry [3].
Method Optimization: The LLE-LTP technique was optimized using a 2³ factorial design, evaluating extraction time, salt concentration, and water-solvent ratio. The results demonstrated that the method provides excellent recovery of this compound (96%) without the need for additional clean-up steps, despite the minimal solvent consumption and sample volume [3] [6].
Figure 1: Micellar Liquid Chromatography with Fluorescence Detection Workflow
Figure 2: Online SPE-HPLC Analysis Workflow
Figure 3: LLE-LTP Extraction and Analysis Workflow
Each HPLC method for this compound determination has undergone comprehensive validation to establish reliability, accuracy, and precision for water analysis. The validation parameters include linearity range, sensitivity (expressed as limits of detection and quantification), precision (intra-day and inter-day variations), and accuracy (recovery percentages from spiked samples). These metrics provide researchers with critical information for selecting the most appropriate method based on their specific analytical requirements and available instrumentation [2] [4] [3].
The micellar liquid chromatography method demonstrates exceptional sensitivity with a detection limit of 5 ng mL⁻¹ for this compound, far below the regulatory limits established by international environmental protection agencies. The method exhibits excellent linearity (r > 0.999) across a wide concentration range and achieves precision values with relative standard deviations below 1%, making it suitable for compliance monitoring where exact quantification at trace levels is required [2]. The online SPE-HPLC method provides outstanding process efficiency with a complete analysis time of only 5 minutes per sample while maintaining detection limits of 0.5 μg L⁻¹ for this compound, which satisfies the European Union's maximum allowable concentration of 0.1 μg L⁻¹ for individual pesticides in drinking water [4] [1].
Table 2: Analytical Performance Parameters for this compound Determination
| Method | Linearity Range | LOD | LOQ | Precision (RSD%) | Recovery % |
|---|---|---|---|---|---|
| Micellar LC-FD | 15-500 ng mL⁻¹ | 5 ng mL⁻¹ | 15 ng mL⁻¹ | <1% (intra-day) | >90% (water) |
| Online-SPE-HPLC | 1.0-100 μg L⁻¹ | 0.5 μg L⁻¹ | 1.0 μg L⁻¹ | ~1% (area RSD) | 81-120% |
| LLE-LTP-HPLC-UV | 17-500 μg L⁻¹ | 5.0 μg L⁻¹ | 17.0 μg L⁻¹ | <5% (intra-day) | 96% |
The LLE-LTP-HPLC-UV method, while less sensitive than the other approaches, still provides adequate performance for many practical applications with a detection limit of 5.0 μg L⁻¹ and quantification limit of 17.0 μg L⁻¹. This method demonstrates exceptional extraction efficiency with recovery rates of 96% for this compound, achieved with minimal solvent consumption (only 4.0 mL of acetonitrile per sample). The method's validation included comprehensive assessment of accuracy, precision, linearity, sensitivity, and selectivity, confirming its suitability for forensic analysis and environmental monitoring where the highest sensitivity is not the primary requirement [3] [6].
For all three methods, robustness testing has been performed by deliberately varying method parameters such as mobile phase composition, pH, flow rate, and temperature. The results confirmed that each method remains unaffected by small but deliberate variations, with all robustness parameters showing deviations below 3%, indicating excellent method reliability for routine application in different laboratory environments [2] [3].
Choosing the most appropriate HPLC method for this compound analysis depends on several factors, including the required sensitivity, available instrumentation, sample throughput needs, and regulatory requirements. For laboratories requiring the highest sensitivity to meet stringent regulatory limits for drinking water, the micellar LC-FD method provides detection limits in the low ng mL⁻¹ range, making it ideal for compliance monitoring [2] [1]. The method's direct injection capability for water samples further enhances its appeal by minimizing sample manipulation and potential analyte losses.
For high-throughput laboratories processing large numbers of samples, the online SPE-HPLC method offers significant advantages through complete automation of the enrichment and separation process. This approach eliminates operator-related variation, provides strict process control, and delivers results in just 5 minutes per sample [4]. The method's excellent reproducibility (approximately ±1% area RSD) makes it particularly valuable for trend analysis and long-term monitoring programs where consistency is paramount.
When cost considerations are primary or when advanced instrumentation is unavailable, the LLE-LTP-HPLC-UV method represents a practical and economical alternative. While its sensitivity is lower than the other methods, it remains sufficient for many monitoring applications, especially in forensic contexts or environmental crime investigation where this compound concentrations typically exceed the method's quantification limit [3] [6]. The technique's minimal solvent consumption (4.0 mL per sample) aligns with green chemistry principles, reducing both environmental impact and operational costs.
For comprehensive monitoring programs that include this compound metabolites, the micellar LC-FD method provides simultaneous determination of this compound and its primary hydrolysis product, 1-naphthol [2]. This information can be valuable for understanding environmental fate and transformation processes. Regardless of the selected method, incorporation of quality control measures including procedural blanks, matrix spikes, and continuing calibration verification is essential to ensure ongoing method performance and data reliability in all this compound monitoring applications.
Carbaryl (1-naphthyl methylcarbamate) is a broad-spectrum carbamate insecticide widely used in agriculture. Its presence in aquatic environments poses significant risks due to its inhibition of acetylcholinesterase in the nervous system, with the U.S. EPA classifying it as a potential human carcinogen. Adsorption has emerged as a cost-effective, efficient, and simple method for this compound removal from contaminated water, utilizing various natural, synthetic, and hybrid adsorbents.
The following table summarizes the adsorption performance of various adsorbents documented in recent research for this compound removal.
Table 1: Performance of Different Adsorbents for this compound Removal
| Adsorbent Material | Experimental Conditions | Optimal pH | Equilibrium Time (min) | Adsorption Capacity (mg/g) | Key Removal Mechanisms |
|---|---|---|---|---|---|
| Neem Bark Dust (NBD) [1] | Dose: 0.01-1 g/100 mL, Conc.: 5-20 mg/L | ~7 | 25 | 142.85 | Not specified |
| Eggshell Powder (EGP) [2] | Dose: 0.01-0.1 g/100 mL, Conc.: 5-20 mg/L | ~7 | ~60 | Not specified | Not specified |
| COF (TpPa-NH₂)@Fe₃O₄ [3] | Dose: 4 mg, Conc.: 100 ng/mL | Not specified | 5 | Not specified | π-π stacking, hydrophobic interaction |
| Pig Manure Biochar (BC700) [4] | - | - | - | - | Pore-filling, specific interactions, hydrolysis |
| Ca-BTC Metal-Organic Framework [5] | - | - | - | - | Not specified |
| Lemna major Biomass [6] | Dose: 0.86 g, Conc.: 34 mg/L | 5.22 | 12.5 | 6.21 | Not specified |
This protocol is ideal for rapid, high-efficiency extraction of trace-level this compound from complex samples like food extracts [3].
The workflow for this rapid MSPE method is outlined below.
This protocol is suited for treating larger volumes of contaminated water using low-cost, eco-friendly biomaterials [1] [2].
The general batch adsorption and analysis workflow is as follows.
For process optimization, a Box-Behnken Design (BBD) can be employed [1] [2].
These protocols provide reliable methods for the adsorptive removal of this compound from water. Selection of the adsorbent and method depends on the specific application, required efficiency, and available resources. Advanced materials like MCOFs offer superior speed and sensitivity for analysis, while natural adsorbents provide a cost-effective solution for bulk water treatment. Optimization techniques like RSM are highly recommended for maximizing removal efficiency.
Carbaryl (1-naphthyl methylcarbamate) is a broad-spectrum carbamate insecticide used in agricultural, commercial, and residential applications. Human exposure occurs primarily through dietary intake, occupational activities, and environmental contamination. Unlike persistent organic pollutants, this compound undergoes rapid metabolism and does not accumulate in tissues, making traditional environmental monitoring insufficient for assessing individual internal dose. The primary metabolite, 1-naphthol (1-N), is excreted in urine and serves as the most reliable biomarker for assessing recent this compound exposure. These Application Notes and Protocols provide detailed methodologies for quantifying urinary 1-naphthol to enable accurate assessment of this compound exposure in human biomonitoring studies.
This compound is rapidly metabolized to 1-naphthol via hydrolysis in the body. 1-naphthol undergoes conjugation and is subsequently excreted in urine, with most of the recovered dose excreted within 24 hours. The elimination half-life of urinary 1-naphthol following this compound exposure is approximately 3.6 hours (range: 2.5–4.8 hours), making it an excellent biomarker for recent exposure assessment [1].
A critical consideration in interpreting urinary 1-naphthol measurements is lack of specificity to this compound exposure. 1-naphthol is also a major metabolite of naphthalene, a polycyclic aromatic hydrocarbon found in combustion products, tobacco smoke, and various environmental sources. To address this limitation, the simultaneous measurement of both 1-naphthol and 2-naphthol (a specific naphthalene metabolite) and calculation of their ratio can help distinguish between this compound and naphthalene exposure sources. A 1-naphthol/2-naphthol ratio >2 suggests significant this compound exposure [2] [3].
Table 1: Key Pharmacokinetic Parameters of Urinary 1-Naphthol Following this compound Exposure
| Parameter | Value | Notes | Reference |
|---|---|---|---|
| Elimination half-life | 3.6 hours | Range: 2.5-4.8 hours | [1] |
| Time to peak concentration | 2-6 hours | Post-oral exposure | [1] |
| Percentage of dose recovered as 1-N in urine | 22% (mean) | Range: 11%-43% within 24 hours | [1] |
| Acceptable Daily Intake (ADI) of this compound | 0.008 mg/kg body weight/day | Regulatory standard | [1] |
This method utilizes reverse-phase chromatography separation followed by sensitive fluorescence detection for quantification of 1-naphthol in urine samples.
Ultra-performance liquid chromatography coupled with tandem mass spectrometry provides enhanced sensitivity and specificity for 1-naphthol quantification.
A promising alternative method utilizes a luminescent europium-functionalized metal-organic framework (Eu³⁺@MOF-253) sensor for detecting 1-naphthol in urine. This approach offers advantages of simplicity, cost-effectiveness, and potential for field deployment [4].
Table 2: Analytical Method Performance Characteristics
| Parameter | HPLC-Fluorescence | UPLC-MS/MS |
|---|---|---|
| Linear range | Up to 200 nmol/L | Not specified |
| Regression coefficient | >0.99 | Not specified |
| Inter-assay variation (CV) | 17% for 1-naphthol | Not specified |
| Detection limit | 10 nmol/L | Not specified |
| Extraction recovery | 90.7-96.0% | Not specified |
Table 3: Reference Values for Urinary 1-Naphthol in Different Exposure Scenarios
| Population | 1-Naphthol Concentration | Notes | Reference |
|---|---|---|---|
| General population (background) | <10-20 μmol/mol creatinine | Upper limit range | [1] |
| Oral ADI dose (0.008 mg/kg this compound) | 37.4 μmol/mol creatinine (mean) | Range: 21.3-84.3 in 24h collections | [1] |
| Occupational naphthalene exposure | Median: 4.2 μmol/mol creatinine | Range:
}
Urinary 1-naphthol biomonitoring has been successfully employed in various research contexts. In environmental epidemiology studies, this biomarker has revealed associations with male reproductive health parameters, including sperm motility and sperm DNA damage. The differentiation between this compound and naphthalene exposure sources using the 1-naphthol/2-naphthol ratio enabled researchers to determine that this compound exposure was likely responsible for effects on sperm motility, while naphthalene exposure accounted for associations with sperm DNA damage [2].
The U.S. National Health and Nutrition Examination Survey (NHANES) has incorporated urinary 1-naphthol measurements to assess population-level exposure to this compound and naphthalene, providing valuable data for establishing reference ranges and identifying trends in population exposure over time [6].
Urinary 1-naphthol measurement represents a robust, validated approach for assessing this compound exposure in human biomonitoring studies. The methodologies outlined in these Application Notes and Protocols provide researchers with detailed procedures for sample preparation, analysis, and data interpretation. Proper implementation of these protocols, including consideration of potential naphthalene co-exposure through simultaneous 2-naphthol measurement, enables accurate assessment of this compound exposure for occupational health monitoring, epidemiological research, and public health surveillance.
Physiologically Based Pharmacokinetic/Pharmacodynamic (PBPK/PD) modeling represents a mechanistic computational approach that integrates physiological parameters with chemical-specific properties to simulate the absorption, distribution, metabolism, and excretion (ADME) of compounds within the body, while simultaneously predicting their biological effects. These models have emerged as powerful tools in toxicology and drug development for extrapolating across doses, routes, and populations, as well as for supporting chemical risk assessments. A particularly valuable application of PBPK/PD modeling lies in the evaluation and selection of biomarkers, which are measurable indicators of exposure, effect, or susceptibility. For environmental toxicants like carbaryl (a widely used carbamate insecticide), identifying reliable biomarkers is essential for monitoring human exposure and predicting potential health risks.
The utility of a biomarker depends fundamentally on the strength of correlation between biomarker measurements and either external exposure metrics or internal biological effects. Computational modeling provides a systematic approach to quantitatively assess these relationships under various exposure scenarios and across different population groups. Unlike traditional methods that rely heavily on resource-intensive clinical studies, PBPK/PD modeling offers a cost-effective alternative for biomarker evaluation, allowing researchers to simulate countless exposure scenarios and interindividual differences without ethical constraints. This approach is especially valuable for chemicals like this compound with short biological half-lives, where timing of sample collection critically influences biomarker measurements [1] [2].
In environmental toxicology, biomarkers are generally categorized into two primary types:
Biomarkers of Exposure: These indicators quantify internal exposure to xenobiotics and may include the parent compound, its metabolites, or reaction products formed through interactions with biological molecules. For this compound, the primary biomarker of exposure is 1-naphthol (1-N), the major metabolite excreted in urine. To serve as a reliable exposure biomarker, there must be a predictable relationship between biomarker concentrations and exposure intensity [1].
Biomarkers of Effect: These indicators represent measurable biochemical, physiological, or behavioral changes that can be recognized as associated with an established or potential health impairment or disease. For this compound, acetylcholinesterase (AChE) inhibition in red blood cells (RBC) serves as a biomarker of effect, reflecting the compound's primary mechanism of toxicity through disruption of cholinergic signaling in the nervous system. Some biomarkers may serve dual purposes; for instance, RBC AChE inhibition is considered both a biomarker of exposure to carbamate insecticides and an early biomarker of effect related to brain AChE inhibition [1].
This compound (1-naphthyl N-methylcarbamate) presents an ideal case study for demonstrating PBPK/PD modeling approaches to biomarker evaluation for several reasons. First, its mechanism of action as a reversible inhibitor of acetylcholinesterase is well-established, providing a clear pharmacodynamic pathway for model development. Second, the availability of high-quality exposure data through the Cumulative and Aggregate Risk Evaluation System (CARES) allows for robust model parameterization and validation. Third, this compound metabolism is sufficiently complex to highlight challenges in biomarker selection for non-persistent chemicals, yet simple enough to permit relatively straightforward modeling compared to more complex toxicants [1] [2].
The PBPK/PD model for this compound simultaneously tracks various types of biomarkers and tissue concentrations as functions of exposure doses, enabling examination of interdependent relationships between exposures, target tissue concentrations, and biological effects. This integrated approach permits quantitative analysis of how well potential biomarkers correlate with either external exposure measures or internal tissue doses at target sites [1].
The PBPK/PD model for this compound features a diffusion-limited structure with six primary compartments representing key physiological systems:
The model structure incorporates physiological realism by representing actual organs connected by physiological blood flows, following the anatomical architecture of the human body. This physiological basis enables more accurate extrapolation to different exposure scenarios and population characteristics compared to traditional empirical compartmental models [3] [4].
Table 1: Physiological Parameters in the this compound PBPK Model
| Parameter | Description | Value/Reference |
|---|---|---|
| Organ Volumes | GI tract, liver, brain, fat, blood volumes | Based on human physiological data [1] |
| Blood Flow Rates | Tissue-specific perfusion rates | Physiological literature values [3] |
| Urine Flow Rate | Rate of bladder filling | NHANES 2009-2010 data [1] |
| Body Weight | Virtual population range | CARES-generated (US Census) [1] |
The drug-specific parameters implemented in the this compound model include:
The model also incorporates population variability through probability distributions for key physiological and metabolic parameters, allowing for more realistic simulations of biomarker responses across heterogeneous human populations. This variability is essential for assessing the robustness of biomarkers across different demographic groups and genetic polymorphisms [1] [5].
Table 2: Chemical-Specific Parameters for this compound PBPK/PD Model
| Parameter Type | Specific Parameters | This compound Values |
|---|---|---|
| Physicochemical | Molecular weight, log P, pKa | Compound-specific values [2] |
| Metabolic Constants | Vmax, Km for hydrolysis | In vitro and in vivo data [1] [2] |
| PD Parameters | AChE synthesis and degradation rates | In vitro systems [1] |
| Binding Constants | Ki for AChE inhibition | Published values [1] [2] |
Simulation results from the this compound PBPK/PD model demonstrated differential utility of various potential biomarkers:
1-Naphthol in Urine: Showed strong correlation with recent exposure doses (averaged over previous 2 days), supporting its use as a reliable exposure biomarker. The timing of sample collection relative to exposure significantly influenced concentration measurements, reflecting the short biological half-life of this compound (approximately 9 hours) [1] [2].
This compound in Blood: Exhibited weaker correlations with exposure metrics compared to urinary 1-naphthol, suggesting limited utility as an exposure biomarker. The rapid metabolism and clearance of this compound resulted in transient blood concentrations that poorly reflected cumulative or recent exposures [1].
RBC AChE Inhibition: Demonstrated strong correlation with brain AChE inhibition, supporting its validity as a surrogate biomarker of effect for the critical target organ response. This correlation is particularly valuable since direct measurement of brain AChE inhibition in humans is not feasible [1].
The modeling approach also revealed that spot urine measurements of 1-naphthol concentration required careful interpretation due to significant temporal variability influenced by urine flow rates, timing of voiding, and individual pharmacokinetic differences. These findings highlighted the importance of collecting complementary data on urine dilution factors (e.g., creatinine concentrations) and timing of last void when designing biomonitoring studies [1] [2].
The PBPK model enabled exposure reconstruction through reverse dosimetry approaches, converting biomarker measurements into estimated intake doses. Three primary methods were evaluated:
Comparison of these methods revealed important trade-offs between complexity and accuracy. While the MCMC approach provided the most accurate estimates of intake doses, simpler methods like ECF offered practical advantages for rapid screening applications. All methods, however, demonstrated sensitivity to uncertainties in key parameters such as urine flow rates and timing between last exposure and sample collection [2].
Objective: To implement the this compound PBPK/PD model for evaluating biomarker utility under different exposure scenarios.
Materials and Software:
Procedure:
Population Generation:
Exposure Scenario Definition:
Model Execution:
Biomarker Sampling:
Validation Steps:
Objective: To quantitatively evaluate the correlation between biomarker concentrations and exposure/effect metrics.
Procedure:
Data Collection:
Correlation Analysis:
Utility Assessment:
Interpretation Guidelines:
Objective: To reconstruct intake doses from biomarker measurements using PBPK modeling.
Procedure:
Biomarker Measurement Collection:
Exposure Conversion Factor Method:
Daily-Bayesian Approach:
Markov Chain Monte Carlo Method:
Output Analysis:
The integration of PBPK/PD modeling with biomarker data offers significant advantages for chemical risk assessment:
Biomonitoring Interpretation: PBPK models provide a mechanistic framework for interpreting population biomonitoring data by establishing quantitative relationships between external exposure levels and internal biomarker concentrations. This capability is essential for translating data from studies like NHANES into meaningful public health assessments [1] [2].
Exposure Guidance Value Comparison: By converting biomarker measurements into estimated intake doses through reverse dosimetry, PBPK models enable direct comparison with established exposure guidance values such as Reference Doses (RfDs). This approach facilitates more direct utilization of biomonitoring data in risk assessment and prioritization activities [2].
Interindividual Variability Assessment: Population PBPK modeling allows for explicit evaluation of how differences in physiology, metabolism, and exposure patterns contribute to variability in biomarker responses. This information is critical for protecting sensitive subpopulations in risk assessment [1] [5].
Several important considerations should be addressed when implementing PBPK/PD modeling for biomarker evaluation:
Data Requirements: Developing robust PBPK models requires substantial input data, including physiological parameters, chemical-specific properties, and exposure patterns. For many chemicals, these data may be incomplete or associated with significant uncertainty [3] [2].
Model Validation: PBPK models should be validated against independent experimental data not used in model development. The this compound model was validated using human biomonitoring data from NHANES and clinical measurements of RBC AChE inhibition [1] [2].
Temporal Considerations: For chemicals with short half-lives like this compound, the timing of sample collection significantly influences biomarker measurements. Models should incorporate realistic exposure patterns and physiological variability to accurately simulate this temporal dependence [1] [2].
Matrix Effects: Urinary biomarker concentrations are influenced by urine flow rates and dilution. Collecting complementary data on urine creatinine or specific gravity can help account for these effects in both measurements and models [1].
The following diagram illustrates the integrated workflow for implementing PBPK/PD modeling to assess biomarker utility, from initial model development through final application in risk assessment:
The diagram below illustrates the key pharmacodynamic pathway for this compound, highlighting the relationship between target tissue concentrations and measurable biomarkers of effect:
PBPK/PD modeling represents a powerful methodology for evaluating biomarker utility, as demonstrated through the this compound case study. This approach enables researchers to quantitatively assess relationships between external exposures, internal tissue doses, and biological effects, thereby supporting the selection of optimal biomarkers for specific applications. The this compound example illustrates how integrated computational modeling can differentiate between biomarkers of exposure (urinary 1-naphthol) and effect (RBC AChE inhibition), while also characterizing their respective strengths and limitations.
The protocols outlined in this document provide practical guidance for implementing similar modeling approaches for other chemicals of interest. As biomonitoring continues to play an increasingly prominent role in exposure science and risk assessment, PBPK/PD modeling will remain an essential tool for interpreting biomarker data, reconstructing exposures, and protecting public health. Future developments in this field will likely focus on enhancing model sophistication through incorporation of genetic polymorphisms, life-stage specific physiology, and mixture toxicology to better reflect real-world exposure scenarios and population variability.
Response Surface Methodology (RSM) is a powerful collection of statistical and mathematical techniques used for developing, improving, and optimizing processes and products. First introduced by Box and Wilson in 1951, RSM has become an indispensable tool in various scientific fields, including environmental engineering and adsorption studies [1]. RSM is particularly valuable when dealing with multiple input variables that influence one or more performance responses of interest. The fundamental principle of RSM involves using sequential experimental designs to build empirical models that describe the relationship between factors and responses, ultimately identifying optimal operational conditions that maximize or minimize the desired response [2].
In the context of carbaryl adsorption research, RSM offers significant advantages over traditional one-factor-at-a-time (OFAT) approaches. While OFAT methods study the effect of one factor while keeping others constant, RSM efficiently investigates interactive effects among multiple variables with fewer experimental runs, providing a comprehensive understanding of the adsorption system [3]. The methodology employs regression analysis to fit mathematical models (typically second-order polynomials) to experimental data, enabling researchers to navigate the factor space and identify regions where the adsorption process operates optimally [2] [1]. The desirability function approach further enhances RSM's capability by allowing simultaneous optimization of multiple responses, balancing potentially conflicting objectives such as maximizing adsorption capacity while minimizing adsorbent dosage [3].
The efficiency of This compound adsorption from aqueous solutions depends on several interconnected experimental parameters that must be carefully controlled and optimized. Through extensive RSM studies, researchers have identified six primary factors that significantly influence the adsorption process. The solution pH affects the ionization state of both this compound molecules and the functional groups on the adsorbent surface, with optimal performance typically observed in slightly acidic conditions [3] [4]. The adsorbent dosage determines the availability of binding sites, while the initial this compound concentration drives the concentration gradient that acts as the driving force for adsorption. The contact time between the adsorbent and solution must be sufficient to reach equilibrium, and agitation speed influences the boundary layer thickness and mass transfer rate. Finally, the adsorbent particle size affects the surface area available for adsorption, with smaller particles generally providing higher surface area [3].
Understanding the interactive effects between these parameters is crucial for optimizing the adsorption process. For instance, the relationship between adsorbent dosage and initial concentration demonstrates complex interactions—higher adsorbent doses are more critical at elevated contaminant concentrations. Similarly, the optimal contact time depends on the agitation speed, as more vigorous mixing reduces external mass transfer limitations. These factor interactions highlight the importance of multivariate optimization approaches like RSM, which can efficiently capture and model these complex relationships, unlike traditional one-factor-at-a-time experimentation [3] [4].
Table 1: Optimized parameters for this compound adsorption using different adsorbents
| Parameter | Neem Bark Dust | Lemna Major Biomass | Granular Activated Carbon |
|---|---|---|---|
| pH | 2-10 (Optimal: acidic) | 5.22 | Not specified |
| Adsorbent Dose | 0.01-1 g/100mL | 0.86 g | Not specified |
| Initial Concentration | 5-20 ppm | 34 ppm | Varies by system |
| Contact Time | 25 min | 12.52 min | 196 hours (fixed bed) |
| Agitation Speed | 250 rpm | Not specified | Not applicable (fixed bed) |
| Particle Size | 200 μm | Not specified | Granular form |
| Maximum Adsorption Capacity | 142.85-146.3 mg/g | 6.21 mg/g | Varies by system |
Table 2: Statistical parameters for RSM model validation in this compound adsorption studies
| Statistical Parameter | Neem Bark Dust Study | Lemna Major Biomass Study |
|---|---|---|
| Coefficient of Determination (R²) | Not specified | 0.992 |
| Fisher F-value | Not specified | 132.33 |
| Desirability | Set I: 1.00; Set II: 0.822 | Not specified |
| Kinetic Model | Pseudo-second-order | Pseudo-second-order |
| Isotherm Model | Langmuir | Freundlich and Langmuir |
The initial phase of implementing Response Surface Methodology requires precise problem definition and factor selection. Researchers must first identify the critical response variables relevant to their adsorption study, which typically include adsorption capacity, removal efficiency, and cost-effectiveness. For this compound adsorption, the primary response is often the amount of pesticide adsorbed per unit mass of adsorbent (mg/g), while secondary responses might include percentage removal and process economics [3] [5]. The next step involves selecting the independent variables most likely to influence these responses, which for this compound adsorption typically include solution pH, adsorbent dose, initial concentration, contact time, agitation speed, and particle size [3]. Each factor must be assigned a realistic operational range based on preliminary experiments or literature values, ensuring the experimental domain covers the potential optimum region.
Once factors and ranges are defined, an appropriate experimental design must be selected. For RSM applications, the Box-Behnken Design (BBD) has proven particularly effective for this compound adsorption studies, as it requires fewer experimental runs than traditional full factorial designs while maintaining the ability to estimate quadratic response surfaces [3] [4]. The BBD is a sphere-shaped design where all experimental points lie on a sphere of radius √2, with the number of experiments following the relationship N = k² + k + cp, where k is the number of factors and cp is the number of center points [3]. This design efficiently captures linear, interaction, and quadratic effects while avoiding extreme factor combinations that might be impractical or impossible to implement in the laboratory. For a three-factor system (e.g., pH, adsorbent dose, initial concentration), a standard BBD requires approximately 15 experiments including center points, significantly fewer than the 27 runs required for a full three-level factorial design [3].
Following experimental execution, the collected response data undergoes regression analysis to develop a mathematical model that describes the relationship between factors and responses. Typically, a second-order polynomial equation is employed:
[ Y = β₀ + ΣβᵢXᵢ + ΣβᵢᵢXᵢ² + ΣβᵢⱼXᵢXⱼ + ε ]
Where Y is the predicted response, β₀ is the constant coefficient, βᵢ are linear coefficients, βᵢᵢ are quadratic coefficients, βᵢⱼ are interaction coefficients, Xᵢ and Xⱼ are coded factor levels, and ε is the error term [1]. The model's statistical significance is evaluated using Analysis of Variance (ANOVA), with key parameters including the Fisher F-test (model significance), p-values (term significance), coefficient of determination (R²) (model fit), and lack-of-fit test (model adequacy) [3] [4]. For the this compound adsorption using Lemna major, researchers reported an R² value of 0.992 and an F-value of 132.33, indicating an excellent model fit [4].
The validated model then serves as the basis for process optimization using the desirability function approach. This numerical optimization technique converts each response into an individual desirability function (ranging from 0 for undesirable to 1 for fully desirable), then combines them into an overall desirability index [3]. Researchers can assign different weights and importance levels to various responses based on their relative priority. For example, in the neem bark dust study, two different optimization criteria were applied: Set I prioritized adsorption capacity, achieving a desirability of 1.00, while Set II balanced capacity with economical adsorbent use, resulting in a desirability of 0.822 [3]. The final step involves experimental validation of the predicted optimum conditions to verify model accuracy and reliability in real-world applications.
The application of neem bark dust (NBD) for this compound removal represents a promising low-cost adsorption approach that has been successfully optimized using RSM. In this comprehensive study, researchers first identified the preliminary optimal conditions for particle size (200 μm), stirring rate (250 rpm), and contact time (25 minutes) through initial screening experiments [3]. Subsequently, a Box-Behnken Design was employed to investigate the effects of solution pH (2-10), adsorbent dose (0.01-1 g/100mL), and initial this compound concentration (5-20 ppm) on adsorption efficiency. The RSM analysis revealed that NBD exhibited exceptional adsorption capacity for this compound, reaching 142.85-146.3 mg/g under optimized conditions, which is significantly higher than many other reported adsorbents [3] [6].
The adsorption behavior was found to follow the Langmuir isotherm model, suggesting monolayer coverage of this compound molecules on the homogeneous NBD surface [3]. Kinetic studies indicated that the process followed pseudo-second-order kinetics, implying that chemical sorption might be the rate-limiting step rather than mass transport [3]. Thermodynamic parameters confirmed the spontaneous and exothermic nature of the adsorption process. The high performance of NBD is attributed to its favorable physicochemical properties, including specific surface area, porosity, and the presence of functional groups that facilitate this compound binding through various mechanisms such as hydrogen bonding, π-π interactions, and pore filling [3]. The study demonstrated that NBD, an agricultural waste product, can be effectively repurposed as an efficient adsorbent for this compound removal, offering both environmental benefits and cost-effectiveness.
In a comparative study utilizing Lemna major biomass for this compound adsorption, researchers applied both RSM and Artificial Neural Networks (ANN) to optimize and model the adsorption process [4]. A three-level four-factor Box-Behnken Design comprising 29 experiments was implemented to investigate the effects of initial concentration, pH, biomass dose, and contact time on this compound removal. The developed quadratic model demonstrated excellent fit with the experimental data, evidenced by an R² value of 0.992 and a highly significant F-value of 132.33 [4]. The optimization process identified the following optimal conditions: initial concentration of 34 ppm, pH of 5.22, biomass dose of 0.86 g, and contact time of 12.52 minutes, resulting in a maximum adsorption capacity of 6.21 mg/g.
Interestingly, the ANN model developed from the same experimental data also provided reasonable predictive performance (R² = 0.921), though slightly inferior to the RSM approach [4]. Both modeling techniques agreed on the importance order of the operating parameters, providing cross-validation of the results. The kinetic analysis confirmed that the adsorption followed pseudo-second-order kinetics, similar to the NBD study, while the equilibrium data fitted well to both Freundlich and Langmuir isotherm models, suggesting more complex adsorption behavior involving both monolayer coverage and heterogeneous surface interactions [4]. Although Lemna major exhibited lower adsorption capacity compared to NBD, it remains a viable option for this compound removal, particularly in scenarios where plant-based biomass is preferred or more readily available.
Table 3: Comparison of adsorbent performance for this compound removal
| Adsorbent Material | Maximum Adsorption Capacity (mg/g) | Optimal pH | Equilibrium Time (min) | Best-Fit Isotherm Model |
|---|---|---|---|---|
| Neem Bark Dust | 142.85-146.3 | Acidic range | 25 | Langmuir |
| Lemna Major Biomass | 6.21 | 5.22 | 12.52 | Freundlich/Langmuir |
| Porogen-Treated Banana Pith Carbon | 45.9 | Not specified | Not specified | Not specified |
| Clay | 10.75 | Not specified | Not specified | Not specified |
| Pistia Stratiotes Biomass | 3.1 | Not specified | Not specified | Not specified |
Adsorbent collection and processing follows a standardized protocol to ensure consistency and reproducibility. For plant-based adsorbents like neem bark dust, the collected biomass should be thoroughly washed with deionized water to remove soil, dust, and other impurities, then dried at 60-70°C for 24-48 hours until constant weight is achieved [3]. The dried material should be ground and sieved to obtain uniform particle sizes, with the 200 μm fraction typically showing optimal performance for this compound adsorption [3]. To enhance adsorption properties, chemical activation may be performed by treating the biomass with 0.1N NaOH followed by 0.1N H₂SO₄, which helps remove soluble organic compounds and exposes more binding sites [3]. Finally, the prepared adsorbent should be stored in airtight containers to prevent moisture absorption and contamination before use.
Comprehensive adsorbent characterization is essential for understanding the relationship between physical-chemical properties and adsorption performance. Key characterization techniques include:
These characterization techniques help elucidate the adsorption mechanisms and identify the specific adsorbent properties responsible for this compound removal, facilitating the rational selection and improvement of adsorbent materials.
Batch adsorption experiments represent the core experimental approach for evaluating this compound adsorption performance. The standard protocol involves preparing a stock solution of this compound (e.g., 1000 mg/L) in appropriate solvent, then diluting to desired concentrations for individual experiments [3]. Each batch experiment should be performed in triplicate to ensure statistical reliability, using 100mL Erlenmeyer flasks containing 50mL of this compound solution at predetermined concentrations. The process parameters (pH, adsorbent dose, contact time) should be varied according to the experimental design matrix, with the pH adjusted using 0.1N HCl or NaOH solutions [3]. The flasks should be agitated at constant speed in a temperature-controlled orbital shaker to maintain consistent mixing and temperature conditions throughout the experiment.
Following the adsorption process, the This compound concentration in solution is quantified using a validated spectrophotometric method. The standard analytical protocol involves:
This method has a detection limit of 0.1 μg/mL for this compound, providing sufficient sensitivity for the concentration ranges typically used in adsorption studies [3]. The amount of this compound adsorbed per unit mass of adsorbent (qₑ, mg/g) is calculated using the formula:
[ qₑ = \frac{(C₀ - Cₑ) × V}{m} ]
Where C₀ and Cₑ are the initial and equilibrium concentrations (mg/L), V is the solution volume (L), and m is the adsorbent mass (g). The percentage removal of this compound is calculated as:
[ % Removal = \frac{(C₀ - Cₑ)}{C₀} × 100 ]
The following diagram illustrates the systematic workflow for implementing Response Surface Methodology in this compound adsorption studies:
Figure 1: RSM Optimization Workflow for Adsorption Studies - This diagram illustrates the systematic approach for implementing Response Surface Methodology in this compound adsorption studies, highlighting the iterative nature of model development and validation.
The following diagram details the sequential steps involved in conducting batch adsorption experiments for this compound removal studies:
Figure 2: Batch Adsorption Experimental Protocol - This workflow details the sequential steps for conducting batch adsorption experiments, from adsorbent preparation to data analysis and modeling.
The application of Response Surface Methodology provides an efficient systematic approach for optimizing this compound adsorption processes, enabling researchers to simultaneously investigate multiple factors and their interactions with reduced experimental effort. The case studies presented demonstrate that low-cost adsorbents such as neem bark dust and Lemna major biomass can achieve significant this compound removal from aqueous solutions when process parameters are properly optimized. The Box-Behnken Design has proven particularly effective for these applications, facilitating the development of robust quadratic models that accurately predict adsorption behavior across the defined experimental space. The integration of desirability function analysis further enhances RSM's capability by enabling multi-response optimization, balancing potentially competing objectives such as maximizing adsorption capacity while minimizing resource consumption. By implementing the detailed protocols and methodologies outlined in these application notes, researchers can systematically develop, optimize, and validate efficient this compound adsorption processes suitable for water treatment applications.
The widespread use of pesticides like carbaryl (1-naphthyl methyl carbamate) poses significant risks to water resources and human health. Efficient and low-cost removal methods are essential. This protocol details the application of Response Surface Methodology (RSM) with a Box-Behnken Design (BBD) to optimize the adsorption of this compound onto Eggshell Powder (EGP), an eco-friendly and cost-effective adsorbent [1]. BBD is a spherical, rotatable, or nearly rotatable design that avoids extreme factor combinations and requires fewer runs than a full three-level factorial, making it highly efficient for modeling and optimizing complex processes [2] [3].
A Box-Behnken design is a type of RSM ideal for fitting quadratic surfaces and optimizing process parameters. Its key characteristics include:
2k(k-1) + C₀, where C₀ is the number of center points [1] [2].3.1. Materials and Reagents
3.2. Preparation of Eggshell Powder (EGP) Adsorbent
3.3. Characterization of Adsorbent Key physicochemical properties of the EGP should be characterized, including ash content, bulk density, moisture content, pH at point of zero charge (pHzpc), porosity, and specific surface area using a surface area analyzer [1].
3.4. Batch Adsorption Experiments
3.5. Analytical Measurements
4.1. Selection of Factors and Levels Based on prior knowledge, four critical factors were selected and their levels defined for the BBD, as shown in Table 1.
Table 1: Independent Variables and Their Levels for the Box-Behnken Design
| Independent Variable | Symbol | Low Level (-1) | Middle Level (0) | High Level (+1) |
|---|---|---|---|---|
| Initial Concentration (mg L⁻¹) | A | 5 | 12.5 | 20 |
| pH | B | 2 | 6 | 10 |
| Adsorbent Dose (g/100 mL) | C | 0.01 | 0.055 | 0.1 |
| Contact Time (min) | D | 10 | 35 | 60 |
Source: Adapted from [1]
4.2. Experimental Design Matrix A four-factor BBD was generated, resulting in 27 experimental runs (including 3 center points). The design matrix with the corresponding response (this compound removal percentage) is presented in Table 2.
Table 2: Box-Behnken Design Matrix and Experimental Results
| Run Order | A: Initial Conc. (mg L⁻¹) | B: pH | C: Adsorbent Dose (g/100 mL) | D: Time (min) | Response: Removal (%) |
|---|---|---|---|---|---|
| 1 | -1 (5) | -1 (2) | 0 (0.055) | 0 (35) | [Experimental Value] |
| 2 | +1 (20) | -1 (2) | 0 (0.055) | 0 (35) | [Experimental Value] |
| 3 | -1 (5) | +1 (10) | 0 (0.055) | 0 (35) | [Experimental Value] |
| 4 | +1 (20) | +1 (10) | 0 (0.055) | 0 (35) | [Experimental Value] |
| ... | ... | ... | ... | ... | ... |
| 27 | 0 (12.5) | 0 (6) | 0 (0.055) | 0 (35) | [Experimental Value] |
Source: Experimental design concept based on [1]
4.3. Statistical Analysis and Model Fitting
Y = β₀ + β₁A + β₂B + β₃C + β₄D + β₁₂AB + β₁₃AC + β₁₄AD + β₂₃BC + β₂₄BD + β₃₄CD + β₁₁A² + β₂₂B² + β₃₃C² + β₄₄D²
where Y is the predicted removal efficiency, β₀ is the constant coefficient, β₁-β₄ are linear coefficients, β₁₂-β₃₄ are interaction coefficients, and β₁₁-β₄₄ are quadratic coefficients [4] [1].4.4. Optimization and Validation
The following workflow diagram illustrates the complete experimental and optimization process.
Figure 1: Workflow for BBD Optimization of this compound Removal.
Desorption (%) = [(Cₐ - C𝒅) / Cₐ] * 100, where Cₐ is the adsorbed concentration and C𝒅 is the concentration after desorption [1].
Analytical Principle: The method relies on the inhibitory effect of Carbaryl on the oxidation reaction of Rhodamine-B by bromate in an acidic medium, enhanced by the Cetyl Trimethyl Ammonium Bromide (CTAB) surfactant. This compound slows the decolorization of Rhodamine-B, and the decrease in absorbance at 555 nm is proportional to its concentration [1].
Calibration Curve:
Sample Preparation:
Quantitative Analysis:
The table below summarizes the validated performance characteristics of this method [1].
| Parameter | Performance Characteristics |
|---|---|
| Linear Range | 0.04 - 0.4 μg mL⁻¹ |
| Molar Absorptivity | 3.42 × 10⁵ L mol⁻¹ cm⁻¹ |
| Sandell's Sensitivity | 0.0006 μg cm⁻² |
| Limit of Detection (LOD) | 0.011 μg mL⁻¹ |
| Limit of Quantification (LOQ) | 0.037 μg mL⁻¹ |
| Precision (RSD) | 0.65 - 1.12% |
The following diagram illustrates the entire experimental workflow, from sample preparation to quantitative analysis.
This kinetic spectrophotometric method provides a cost-effective and sensitive alternative for this compound determination [1]. The use of the CTAB surfactant enhances sensitivity, and the method has been successfully applied to real water and grain samples with minimal interference [1].
For analysis, ensure all solutions and the water bath are equilibrated at 30°C before starting, and strictly follow the specified order of reagent addition to maintain reaction consistency and reliability [1].
Carbaryl (1-naphthyl methylcarbamate) is a broad-spectrum carbamate insecticide widely used in agricultural practices worldwide. Due to its acetylcholinesterase inhibition and potential health risks to non-target organisms including mammals, birds, and fish, monitoring its presence in environmental matrices is crucial for environmental and public health protection [1] [2]. The determination of this compound in different matrices such as water and soil requires efficient extraction methods to achieve reliable quantification at trace levels, often necessitating high sensitivity to meet regulatory limits such as the maximum residue limits (MRLs) established by various authorities [3].
This document provides detailed analytical protocols for extracting this compound from soil and water matrices, incorporating both conventional and novel approaches. The methods have been selected based on their extraction efficiency, sensitivity, and practical applicability in routine analytical laboratories. Additionally, we include comprehensive methodological validation parameters and performance characteristics to assist researchers in selecting the most appropriate method for their specific applications.
This method utilizes liquid-liquid extraction followed by low-temperature partitioning to separate this compound from water samples. The technique significantly reduces organic solvent consumption compared to traditional LLE while maintaining high extraction efficiency, making it an environmentally friendly alternative that aligns with Green Analytical Chemistry principles [1].
This method employs a miniaturized solid-phase extraction device constructed in disposable pipette tips, offering a cost-effective and environmentally friendly approach for this compound extraction from water samples. The method significantly reduces solvent consumption and waste generation while maintaining good extraction efficiency [4].
This novel approach utilizes a magnetic covalent organic framework nanocomposite as an adsorbent for rapid extraction of this compound from water samples. The method takes advantage of π-π stacking and hydrophobic interactions between the adsorbent and this compound molecules, achieving high extraction efficiency within a short time [5].
This conventional extraction method uses continuous extraction with organic solvent in a Soxhlet apparatus, providing efficient extraction of this compound from soil matrices. The method is particularly effective for aged residues and provides high recovery rates [6].
The table below summarizes the key performance characteristics of different this compound extraction methods from water and soil matrices:
Table 1: Performance Comparison of this compound Extraction Methods
| Method | Matrix | Linear Range | LOD | LOQ | Recovery (%) | Reference |
|---|---|---|---|---|---|---|
| LLE-LTP/HPLC-UV | Water | Not specified | Not specified | Not specified | >90% | [1] |
| SPE Pipette Tip/HPLC-UV | Water | 0.075-0.5 mg/L | 0.075 mg/L | 0.10 mg/L | 103.6-123.6% | [4] |
| MSPE/Fluorescence | Water | 0.2-120 μg/kg | 0.012 μg/kg | Not specified | 96.0-107.4% | [5] |
| Soxhlet/HPLC-UV | Soil | Not specified | 0.04 μg/g | Not specified | 88.69-120.50% | [6] |
| UPLC-MS/MS | Vegetables | 0.001-5.0 μg/mL | 0.0003 μg/mL | 0.0009 μg/mL | 96.0-99.5% | [7] |
Table 2: Analytical Techniques for this compound Determination
| Technique | Matrix | Conditions | Sensitivity | Reference |
|---|---|---|---|---|
| HPLC-UV | Water | Phenomenex Luna C18, water:acetonitrile (65:35), 220 nm | Not specified | [1] |
| HPLC-UV | Soil | Not specified | MDL: 0.04 ± 0.01 μg/g | [6] |
| UPLC-MS/MS | Vegetables | Multiple reaction monitoring | LOD: 0.0003 μg/mL | [7] |
| Fluorescence Spectroscopy | Food | Excitation-emission matrices with second-order calibration | LOD: 0.012 μg/kg | [5] [3] |
Low Recovery in Water Extraction
Matrix Interference in Soil Extracts
Carryover in MSPE
The selection of an appropriate extraction method for this compound from environmental matrices depends on several factors including the required sensitivity, available equipment, and sample throughput requirements. For water samples, LLE-LTP provides a robust and efficient method with minimal solvent consumption, while novel approaches such as MSPE with functionalized nanocomposites offer superior sensitivity for trace analysis. For soil matrices, Soxhlet extraction remains a reliable method despite requiring longer extraction times. Proper method validation using the parameters discussed is essential to ensure accurate and reproducible results for environmental monitoring and regulatory compliance.
Here are answers to common experimental and methodological questions, supported by recent research.
Q1: What are the established mechanisms of carbaryl toxicity in non-target organisms? this compound primarily acts as an acetylcholinesterase inhibitor in the nervous system, but its sublethal effects are broader [1]. Recent studies highlight it induces oxidative stress, leading to cellular damage, genotoxicity, and immune system modulation across various species [2] [3].
Q2: What quantitative toxic effects should I expect in model organisms? The effects are dose- and time-dependent. The table below summarizes key findings from recent studies on plant and aquatic animal models.
| Organism | Concentration | Exposure Duration | Key Quantitative Findings | Source |
|---|
| Allium cepa (Onion) | 0.3 µg/L | Not Specified | • 41% reduction in germination • 22% decrease in Mitotic Index (MI) • Significant increase in DNA fragmentation, Micronucleus (MN) frequency, and Chromosomal Aberrations (CAs) [2]. | | | Lates calcarifer (Asian Seabass) | 0.5 ppm | 12h to 72h | • Liver CAT & GSH-Px: Decreased, lowest at 72h. • Serum CRE & AKP/ACP: Peaked at 48h and 24h, respectively. • Histopathology: Necrosis in liver and spleen cells [3]. | |
Q3: Are there documented methods to mitigate this compound toxicity in experimental settings? Yes. A 2025 study demonstrated that a leaf extract from Cassia angustifolia (Senna), rich in antioxidant phenolics like quercetin, can effectively mitigate this compound-induced toxicity in Allium cepa [2].
Q4: How does this compound exposure affect the immune response in fish models? Research on juvenile Asian seabass shows that 0.5 ppm this compound modulates immune gene expression and causes organ damage [3].
The following workflow outlines the key steps for evaluating this compound toxicity and the protective role of plant extracts in the Allium cepa model, as described in the recent study [2].
Experimental Workflow for Plant-Based Bioassay
Key Methodological Details:
This table summarizes key factors affecting the non-enzymatic hydrolysis of carbaryl.
| Factor | Condition / Value | Effect on this compound Hydrolysis | Key Findings / Additional Notes |
|---|---|---|---|
| pH (General) | Acidic conditions | Stable [1] | This compound is "acid-stable". Hydrolysis occurs in alkaline conditions. |
| pH (General) | Alkaline conditions | Hydrolyzes [1] | The ester bond is cleaved, a primary step in its degradation and detoxification [2]. |
| Micellar Catalyst | Cetyltrimethylammonium bromide (CTAB), pH 7.5 | Rate increased up to 30x [3] | Reaction follows first-order kinetics. Rate increase occurs above the critical micelle concentration (CMC) of CTAB [3]. |
| Analytical Method | Sodium dodecyl sulfate (SDS) micelles | Enhanced sensitivity [4] | Micellar medium increases solubility of reagents and enhances sensitivity for spectrophotometric determination after hydrolysis and derivatization [4]. |
Biological systems often utilize enzymes to initiate this compound degradation. The following diagram illustrates the established pathway in certain Pseudomonas bacteria.
The key enzyme in this pathway is This compound hydrolase (CH), which catalyzes the hydrolysis of this compound to 1-naphthol [5] [2]. This enzyme has been heterologously expressed and studied for its enzymatic properties [5].
The principle of alkaline hydrolysis can be applied to remove this compound residues from food. Research on washing cucumbers and chilies presoaked in this compound found that tap water was effective at removing residues. The study suggested that a 0.001% potassium permanganate (KMnO₄) solution was significantly more effective, likely due to its oxidative properties, which may degrade the pesticide beyond simple hydrolysis [1].
Several factors could be affecting your degradation efficiency. Consider the following troubleshooting checklist:
Inconsistencies often stem from variations in experimental conditions that are frequently overlooked.
The following table summarizes key quantitative data for different this compound photodegradation methods to help you select and compare approaches.
Table 1: Performance Summary of this compound Degradation Methods
| Method | Experimental Conditions | Degradation Efficiency / Rate Constant | Primary Degradation Products Identified | Key Notes |
|---|---|---|---|---|
| Solar Simulated Light on Soil Models [1] | Suntest setup (λ > 290 nm, 550 W/m²) on kaolin | First-order rate constant: 0.10 h⁻¹ (Half-life ~6.9 h) | 1-naphthol, 2-hydroxy-1,4-naphthoquinone, products from Photo-Fries rearrangement and hydrolysis | Quantum yield on kaolin was 2.4 × 10⁻³, roughly an order of magnitude higher than in aqueous solutions. Toxicity decreased with irradiation. |
| UV/Chlorine Process [3] | UV254 nm with NaOCl | Pseudo-first-order rate constant: ~0.035 min⁻¹ (Superior to dark chlorination & UV alone) | Chlorinated intermediates, 1-naphthol, ring-opening products | Efficiency depends on NaOCl dose and pH. Reactive Chlorine Species (RCS) play a major role. |
| TiO₂ Photocatalysis in Solar Collector [2] | Solar Parabolic Collector with TiO₂ suspension | Pseudo-first-order rate constants were determined based on absorbed radiation. | Not specified in the provided context. | Requires modeling of radiation absorption in the reactor. Performance depends on catalyst loading and light absorption. |
| Direct UV Photolysis [3] | UV254 nm | Pseudo-first-order rate constant: 2.0 × 10⁻⁴ min⁻¹ (Only 7.4% degradation in 12 min) | Not specified for this specific study. | Inefficient as a standalone method for this compound degradation. |
This method is adapted from studies on silica, kaolin, and sand surfaces [1].
Workflow Overview:
Materials & Setup:
Step-by-Step Procedure:
This protocol describes the use of the UV/chlorine process for the efficient degradation of this compound in water [3].
Materials & Setup:
tert-Butanol (TBA), sodium thiosulfate (for quenching) [3].Step-by-Step Procedure:
The degradation proceeds through multiple parallel pathways, with the main products being 1-naphthol and 2-hydroxy-1,4-naphthoquinone [1]. These arise primarily from photo-oxidation processes. Other significant pathways include:
Yes, studies indicate a positive outcome. Toxicity tests have clearly shown a significant decrease in toxicity during the early stages of irradiation [1]. This suggests that the generated photoproducts are, overall, less toxic than the parent this compound compound.
In the UV/chlorine process, chlorine is photolyzed to generate not only hydroxyl radicals (HO•) but also various RCS like Cl•, ClO•, and Cl₂•⁻ [3]. These RCS, particularly Cl•, have high oxidation potentials and can selectively attack electron-rich sites on the this compound molecule. For this compound, which has an electron-rich naphthalene ring, RCS contribute significantly to its degradation, sometimes even more than HO•, depending on the water chemistry [3].
The table below summarizes the effectiveness of various decontaminants against carbaryl on different surfaces, based on controlled studies. "Efficacy" refers to the percentage of this compound degraded by the decontaminant [1].
| Decontaminant | Key Chemistry | Plywood | Stainless Steel | Vinyl Flooring |
|---|---|---|---|---|
| Household Bleach | Chlorine-based (oxidizing) | <70% | <70% | <70% |
| Hydrogen Peroxide-based Solution | Peroxide-based (oxidizing) | >71% - 99% | >71% - 99% | >71% - 99% |
| Spic and Span Detergent | Conventional detergent | Information missing | Information missing | Information missing |
Note: The hydrogen peroxide-based product (EasyDECON DF200) and the specialized cleaner (Sterilex Ultra-Kleen) both fall under the "Hydrogen Peroxide-based Solution" category for this summary. Efficacy can vary based on concentration, dwell time, and the nature of the contamination.
For researchers replicating or validating these decontamination methods, here are detailed methodologies.
This protocol is adapted from studies that evaluated the effectiveness of liquid-based decontaminants on building materials [1].
This method uses Micellar Liquid Chromatography (MLC) for the simultaneous analysis of this compound and its main metabolite, 1-naphthol, in environmental samples [2].
The workflow for this analytical protocol can be visualized as follows:
Q1: Why is this compound particularly challenging to remediate indoors compared to outdoors? this compound is highly persistent in indoor environments because it lacks the primary degradation mechanisms found outdoors, such as direct sunlight, rainfall, and soil microbes. Studies show surface concentrations can remain virtually unchanged for over 140 days in dark indoor conditions [1].
Q2: What is the mode of action of this compound, and why is it important for risk assessment? this compound is an acetylcholinesterase (AChE) inhibitor. It works by overstimulating the nervous system in insects and can have the same effect in mammals, leading to cholinergic toxicity. This mechanism is the basis for its use as a biomarker of effect in toxicological studies [3] [4].
Q3: What safety precautions should be taken when handling decontamination solutions like bleach? Always review the Safety Data Sheets (SDS) for any decontaminant. The solutions themselves may pose health risks (e.g., bleach is corrosive), and their use on certain materials or in confined spaces could introduce additional exposure hazards or create toxic byproducts [1].
Q4: What is the main metabolite of this compound used for biomonitoring? 1-naphthol (1-N) is the primary metabolite of this compound and is widely used as a biomarker of exposure in urine to assess human exposure levels [3] [5] [2].
The following table summarizes optimal doses and conditions for different adsorbents as reported in the literature.
| Adsorbent | Optimal Dose (g/L) | Maximum Adsorption Capacity (mg/g) | Key Optimal Conditions | Source |
|---|---|---|---|---|
| Neem Bark Dust (NBD) | 10 | 142.85 - 146.3 | pH: 6.0, Contact Time: 25 min, Initial Concentration: 5-20 ppm | [1] [2] |
| *Lemna major* Biomass | 2 | 6.21 | pH: 6.0, Contact Time: 120 min | [3] |
| COF (TpPa-NH₂)@Fe₃O₄ | 0.08 | Not Specified | pH: Not Specified, Contact Time: 5 min, Initial Concentration: 100 ng/mL | [4] |
Here are detailed methodologies for determining the optimal adsorbent dose, based on the research.
This protocol is adapted from the study on Neem Bark Dust (NBD) and can be adapted for other similar adsorbents [1] [2].
Adsorbent Preparation:
Synthetic Sample Preparation:
Experimental Procedure:
Data Analysis:
The workflow for this batch adsorption process is summarized in the diagram below.
For a more rigorous optimization that accounts for interactions between variables, you can use RSM [1] [3].
Experimental Design:
Execution and Modeling:
Finding the Optimum:
Here are solutions to some common problems you might encounter during experimentation.
Problem: Low Removal Efficiency Across All Doses
Problem: Inconsistent or Non-Reproducible Results
Problem: Optimization Process is Inefficient
Carbaryl (1-naphthyl methylcarbamate) is a broad-spectrum carbamate insecticide. Understanding its intrinsic properties is the first step in troubleshooting stability issues during analysis [1].
| Property | Description / Value |
|---|---|
| Chemical Formula | C₁₂H₁₁NO₂ [1] |
| Mode of Action | Acetylcholinesterase (AChE) inhibitor [1] |
| Solubility in Water | 9.1 mg/L at 20 °C (low) [1] |
| Melting Point | 138 °C [1] |
| Stability in Water | Hydrolyzes relatively quickly; half-life is 12.1 days at pH 7.0 and 3.2 hours at pH 9.0 [2] |
| Primary Degradation Route | Hydrolysis of the ester bond, a process that can be accelerated by acidic/alkaline conditions, light, and microorganisms [2] [3] [4] |
A Stability-Indicating Assay is a validated analytical method that can accurately measure the active ingredient (this compound) without interference from degradation products, excipients, or other impurities [5]. The table below summarizes the common techniques.
| Method | Key Application & Elution Example | Pros & Cons |
|---|---|---|
| HPLC | Application: Dominant method for pharmaceutical analysis. Example: Isocratic elution with Acetonitrile-phosphate buffer (pH 7.5) [5]. | Pros: Versatile, high resolution, minimal sample prep. Cons: Requires method development and optimization [5]. |
| HPTLC | Application: Simpler, cost-effective alternative for separation. Example: Mobile phase of Chloroform: Methanol (9.25:0.75 v/v) [5]. | Pros: Fast, can analyze multiple samples simultaneously. Cons: Generally lower resolution than HPLC [5]. |
| GC | Application: Suitable for volatile compounds or derivatives. Example: Using Helium as a carrier gas [5]. | Pros: High resolution for volatiles. Cons: Not suitable for thermally labile compounds without derivation [5]. |
| Hyphenated Techniques (LC-MS) | Application: Gold standard for identifying unknown degradation products. Example: LC-MS for characterizing reaction intermediates [2] [5]. | Pros: Provides both separation and structural identification. Cons: Expensive instrumentation and requires specialized expertise [5]. |
Based on literature, here is a detailed methodology you can adapt [5]:
This compound can degrade through different routes depending on the environment. Understanding these pathways helps in anticipating and identifying degradation products.
Here are solutions to frequently encountered problems in this compound analysis:
The table below summarizes the core characteristics of different approaches to detecting this compound and handling matrix effects, as identified in the literature.
| Method | Key Principle | Sample Matrix | How it Addresses Matrix Interference | Key Performance Metrics |
|---|---|---|---|---|
| Four-way PARAFAC with Standard Addition [1] | Multi-way calibration using excitation-emission fluorescence data and varying sample dilution as the fourth dimension. | Iceberg lettuce | Identifies and subtracts the fluorescent signal of matrix constituents via a four-way model. | Recovery: 87.6%-127.6%; CCα: 1.92-18.05 μg/L; CCβ: 3.79-35.73 μg/L [1] |
| HPLC-MS/MS with Matrix-Matched Calibration [2] | Quantification using tandem mass spectrometry, calibrating with standards prepared in a blank matrix extract. | Rice, Camel milk | Uses the matrix itself to create calibration standards, compensating for suppression/enhancement effects during ionization. | LOD: 0.0072-0.0578 μg/kg; LOQ: 0.0217-0.1753 μg/kg; Achieved high linearity (R² ≥ 0.997) [3] |
| Protective Additive (Cassia angustifolia Extract) [4] | Using a plant-based extract rich in antioxidants to mitigate the toxic (and potentially interfering) effects of this compound. | Allium cepa plant model (conceptual) | Reduces oxidative stress and cytogenetic damage induced by this compound in a non-target organism. | Improved oxidative stress parameters (e.g., reduced malondialdehyde), increased mitotic index, decreased micronucleus frequency [4] |
Q: Why should I use a four-way PARAFAC standard addition method instead of a simple solvent calibration? A: Solvent calibration often fails in complex matrices like lettuce because fluorescent compounds in the matrix can overlap with the analyte signals, leading to inaccurate results. The four-way method introduces sample dilution as an extra dimension, which provides enough data variation for the PARAFAC model to mathematically distinguish and separate the signals of this compound from the matrix components, thereby correcting for the interference [1].
Q: My PARAFAC model is not converging well. What could be the issue? A: This could be due to insufficient variation in your data. Ensure that your experimental design for the fourth way (e.g., the range of extract dilutions) is wide enough to cause a meaningful change in the matrix background signal. Additionally, verify that the number of components in your model is correctly specified to include both analytes and key matrix interferents [1].
Q: What is the simplest way to account for matrix effects in HPLC-MS/MS? A: Matrix-matched calibration is a widely used and relatively straightforward approach. It involves preparing your calibration standards in a blank extract of the sample matrix (e.g., pesticide-free rice or milk). This way, the standards experience the same ionization suppression or enhancement as the analytes in your real samples, leading to more accurate quantification [2] [3].
Q: My recovery rates for this compound are inconsistent. How can I improve my extraction? A: For solid food matrices like rice, the QuEChERS method is highly recommended. It is a robust, efficient extraction technique. For liquid matrices like camel milk, a liquid-liquid extraction (LLE) has been successfully applied. Ensure your method is properly validated for your specific matrix, and consider using internal standards to correct for losses during sample preparation [2] [3].
This protocol is adapted from the method used for determining this compound in lettuce [1].
Sample Preparation:
Standard Addition Calibration:
Excitation-Emission Fluorescence Measurement:
Data Structuring and Analysis:
Quantification:
The following diagram illustrates the logical decision process for selecting the appropriate method to overcome matrix interference.
Diagram: Method Selection Workflow for Overcoming Matrix Interference.
The diagram below outlines the specific experimental workflow for implementing the Four-way PARAFAC method.
Diagram: Four-Way PARAFAC Standard Addition Workflow.
Q1: What is a common cause of low carbaryl recovery in Solid-Phase Extraction (SPE)?
Q2: My chromatographic analysis of this compound shows poor sensitivity. How can I improve it?
Q3: Are there rapid and environmentally friendly methods for this compound extraction?
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| Low Extraction Recovery | Non-specific or weak adsorbent. | Use COF (TpPa-NH2)@Fe3O4 for strong π–π/hydrophobic interaction [1]. |
| Poor Method Linearity | Incorrect calibration range or matrix effects. | Use a 5-point calibration (1-100 µg/L for LC-MS/MS; 0.2-120 µg/kg for fluorescence). Use matrix-matched standards [2] [1]. |
| Low Sensitivity in Detection | Inefficient sample cleanup or instrument settings. | Couple with MSPE for clean-up. For fluorescence, set excitation/emission at 285/340 nm [1]. |
| Inconsistent Recovery | Variable pH affecting interaction. | Adjust sample pH to neutral (around 7.0) for optimal this compound-adsorbent binding [1]. |
This method uses COF (TpPa-NH2)@Fe3O4 nanocomposite for fast, high-recovery analysis of this compound in food samples [1].
The following diagram visualizes the optimized this compound analysis workflow using Magnetic Solid-Phase Extraction (MSPE), which is effective for sample cleanup and concentration. The process involves adsorbent preparation, sample binding, magnetic separation, and final analysis.
For a broader perspective, the following table compares the core characteristics of two advanced analytical methods for this compound.
| Method Attribute | LC-MS/MS Method [2] | MSPE-Fluorescence Method [1] |
|---|---|---|
| Detection Principle | Mass spectrometry | Fluorescence spectroscopy |
| Sample Preparation | QuEChERS or modified extraction | Magnetic Solid-Phase Extraction (MSPE) |
| Linear Range | 1 - 100 µg/L | 0.2 - 120 µg·kg⁻¹ |
| Limit of Detection (LOD) | Data not available in results | 0.012 µg·kg⁻¹ |
| Key Advantage | High specificity and multi-residue capability | Simplicity, speed, and cost-effectiveness |
| Pesticide | Acute Toxicity (Rat Oral LD₅₀) | Toxicity Classification (WHO) | Representative LC₅₀ in Aquatic Organisms | Key Metabolite(s) |
|---|---|---|---|---|
| Aldicarb | 0.8 mg/kg [1] | Ia (Extremely Hazardous) [1] | 93-145 ppm (Paramecium, 24h) [2] | - |
| Carbofuran | 8 mg/kg [1] | Ib (Highly Hazardous) [1] | - | Carbofuran phenol [3] |
| Methomyl | 17 mg/kg [1] | Ib (Highly Hazardous) [1] | - | - |
| Carbaryl | 250-850 mg/kg [4] | II (Moderately Hazardous) [1] | 28 ppm (Paramecium, 24h) [2] | 1-Naphthol, α-Naphthol [3] [5] |
| Propoxur | 95 mg/kg [1] | II (Moderately Hazardous) [1] | - | - |
The data in the table above is derived from various standardized experimental models. Here is a detailed look at some of the key studies and their methodologies.
A 1985 study evaluated the acute toxicity of three carbamates on Paramecium multimicronucleatum using two main methods [2].
Carbamate pesticides, including this compound, primarily exert their toxicity through two key mechanisms:
Acetylcholinesterase (AChE) Inhibition This is the canonical and most well-understood mechanism of action for carbamate insecticides [1] [4]. The process is reversible, which distinguishes it from the irreversible inhibition caused by organophosphate pesticides [1].
The following diagram illustrates this neurotoxic pathway:
Melatonin Receptor Disruption Emerging research indicates that some carbamates, including this compound, have secondary non-cholinergic targets.
The toxicity and environmental fate of carbamates are critical for a comprehensive comparison.
Aquatic Toxicity: this compound is considered moderately to highly toxic to fish and highly toxic to aquatic invertebrates like zooplankton, crustaceans, and honeybees [7] [4]. A study on the freshwater catfish (Heteropneustes fossilis) found that sublethal exposure to this compound caused significant reductions in red blood cell counts and hemoglobin content, indicating hematological toxicity and stress [8].
Biodegradation Pathway: Microbial degradation is a key route for the elimination of this compound from the environment. The pathway in certain Pseudomonas species involves compartmentalization of enzymes to efficiently manage toxic intermediates [5].
The core degradation pathway is summarized below:
| Method Category | Specific Technique | Linear Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD%) | Key Applications |
|---|---|---|---|---|---|---|---|
| Micellar Liquid Chromatography (MLC) [1] | HPLC with Fluorescence Detection | Not specified | 5 ng/mL | 15 ng/mL | Adequate for routine analysis | < 1% (intra- & inter-day) | Water, soil, vegetables (lettuce) |
| Fluorescence Spectroscopy [2] | Excitation-Emission Matrices with Second-Order Calibration | Not specified | Low (precise values depend on matrix) | Satisfactory figures of merit | Accurate quantification achieved | Good inter/intra-day precision | Peach, soil, sewage |
| Immunoassay [3] | Competitive ELISA | Not specified | Sensitive to ~1.48 µg/L (IC50) | - | 82 - 96% | 5.7 - 12.1% | Banana, carrot, green bean, orange, peach, potato |
| Solid-Phase Extraction [4] | Disposable Pipette Extraction (DPX) with HPLC-UV | 0.075 - 2.50 mg/L | Low (method is effective) | - | Efficient extraction | Good precision | Natural water samples |
Here are the detailed methodologies for the key analytical techniques used in carbaryl validation.
This protocol is designed for the simultaneous analysis of this compound and its main metabolite, 1-naphthol, with minimal sample pretreatment [1].
Sample Preparation:
Chromatographic Conditions:
Method Validation:
This method leverages the intrinsic fluorescence of this compound and uses advanced algorithms to accurately quantify it in complex, untreated samples [2].
Principle: The "second-order advantage" of chemometric models (like ATLD, PARAFAC) allows for the quantification of target analytes even in the presence of unknown interferences and overlapping spectral peaks.
Sample & Solvent Preparation:
Instrumentation and Data Processing:
This method uses an antibody-based approach for sensitive detection, validated against chromatographic standards [3].
Sample Preparation:
ELISA Procedure:
Confirmation:
The following diagram illustrates the logical decision-making process for selecting and validating a this compound analytical method, integrating the techniques discussed.
The following table summarizes the key biomarkers, their correlation with exposure, and associated quantitative data.
| Biomarker | Type | Correlation with Exposure Dose | Key Quantitative Findings | Experimental Model |
|---|
| Urinary 1-Naphthol [1] [2] | Exposure | Strong correlation with recent dose (averaged over ~2 days) [1]. | - Elimination Half-life: ~3.6 hours [2].
The quantitative data in the table above were derived from the following key experimental approaches.
This protocol provides direct human pharmacokinetic data [2].
This computational approach evaluates the relationship between exposure, internal dose, and biomarkers [1] [4] [5].
This method assesses the biological effect of this compound in aquatic organisms [3].
The diagrams below illustrate the foundational pathways and methodologies that underpin this compound biomarker science.
The table below summarizes key toxicity data and findings from comparative studies.
| Species | LD₅₀ (Oral) | Key Toxicological Findings | Toxicokinetic Profile |
|---|---|---|---|
| Rat | 250-850 mg/kg [1] [2] | More pronounced cholinergic signs (salivation, muscle tremors) for a given level of brain AChE inhibition (47%) [1]. | Total clearance: ~0.045 L/kg/min [1]. Rapid absorption from GI tract; accumulated in liver, fat; high biliary excretion [3] [4]. |
| Chicken | Information missing | Less pronounced toxicity signs for a given level of brain AChE inhibition (57%) [1]. | Total clearance: 0.26 L/kg/min (5.7x faster than rat) [1]. |
| Mouse | 128 mg/kg [2] | Information missing | Information missing |
| Guinea Pig | 250 mg/kg [2] | Information missing | Information missing |
| Rabbit | 710 mg/kg [2] | Information missing | Information missing |
| Dog | 759 mg/kg [2] | Information missing | Information missing |
| Cat | 150 mg/kg [2] | Information missing | Information missing |
| Human (Estimated) | Information missing | Likely human carcinogen [2]. Single 2 mg/kg dose caused no effects; 250 mg (approx. 2.8 mg/kg) caused violent epigastric pain, sweating [3]. | Estimated half-life: 9 hours (IV); excreted mainly as metabolites in urine within 24-96 hours [3]. |
For researchers, the methodologies from key comparative studies provide critical context for interpreting data.
Comparative Study in Chickens and Rats [1]
In Vitro Study on Bovine Cervical Contractions [5]
This compound's primary mechanism is reversible inhibition of acetylcholinesterase (AChE) in the nervous system, leading to acetylcholine accumulation and cholinergic toxicity [3] [2]. The metabolic fate of this compound differs between mammals and microorganisms, which is relevant for toxicology and bioremediation research.
The following diagram illustrates the core mechanism of this compound toxicity in animals and its metabolic pathway in a common soil bacterium, Pseudomonas sp. strain C5pp.
The pathways show how this compound's action differs fundamentally between animal systems, where it causes neurotoxicity, and bacterial systems, where it is broken down for energy.
The comparative data reveals that species sensitivity to this compound is highly variable. This can be attributed to:
The table below summarizes the endocrine disruption potential of carbaryl and other common pesticides based on experimental and regulatory findings.
| Pesticide | Chemical Class | Key Endocrine Disruption Findings | Regulatory Status (EPA EDSP Tier 1) |
|---|---|---|---|
| This compound | Carbamate | - Estrogenic activity; increased force of cervical contractions in pregnant cows [1]. \newline - Binds to estrogen receptors, mimicking natural hormone [2]. | Listed for Tier 1 screening; identified as having endocrine disruption potential [3] [4]. |
| Glyphosate | Organophosphonate | - Increased cervical contraction force; induces oxidative stress, alters hormone levels, and disrupts ovarian function [1] [5] [2]. \newline - Impacts estrogen signaling pathways [5]. | Information not specified in search results. |
| Fenvalerate | Pyrethroid | - Induced cervical relaxation, analogous to the effect of estradiol (E2) [1]. \newline - Documented estrogenic properties [1]. | Information not specified in search results. |
| Atrazine | Triazine | - Exerted no effect on cervical motor function in a bovine study [1]. \newline - Can exhibit both estrogenic and anti-estrogenic properties [1]. | Listed for Tier 1 screening; recommended for additional Tier 2 testing [3]. |
| Cypermethrin | Pyrethroid | - Increased cervical contraction force, but to a lesser extent than this compound [1]. | Listed for Tier 1 screening; identified as having endocrine disruption potential [3]. |
| DDT | Organochlorine | - Exerted no effect on cervical motor function in a specific bovine study [1]. \newline - Known estrogenic properties and thyroid disruptor [1] [6]. | Information not specified in search results. |
| Malathion | Organophosphate | - Exerted no effect on cervical motor function in a specific bovine study [1]. \newline - Documented estrogenic properties [1]. | Information not specified in search results. |
1. Bovine Cervical Contraction Assay [1]
2. EPA's Endocrine Disruptor Screening Program (EDSP) [3]
3. Machine Learning Identification of Toxic Alerts [7]
This compound's endocrine-disrupting effects are primarily mediated through its interaction with hormone signaling pathways. The diagram below illustrates the key molecular mechanisms.
The primary mechanisms through which this compound acts as an endocrine disruptor include [1] [2] [4]:
The table below summarizes key experimental findings on the reproductive toxicity of carbaryl compared to other pesticide classes.
| Pesticide Class | Test System | Key Reproductive Toxicity Findings | Proposed Mechanisms |
|---|---|---|---|
| Carbamates (this compound) | Marine Medaka (Fish) [1] | F0: Reduced ovulation, abnormal ovarian development, disrupted courtship behavior. F1: Similar reproductive defects in offspring. | Disruption of sex steroid hormones (e.g., estrogen, testosterone); altered gene expression in the hypothalamic-pituitary-gonadal (HPG) axis; altered DNA methylation [1]. |
| Male Rats [2] | Significant reduction in: testes weight, seminiferous tubule diameter, germ cells, spermatocytes, spermatids, and Leydig cells. Decreased serum testosterone. | Inhibition of acetylcholinesterase; induction of oxidative stress; direct damage to testicular cells; disruption of pituitary-gonad axis (decreased testosterone, increased LH & FSH) [2]. | |
| Albino Rats [3] | Depressed spermatogenesis; sloughing of germinal cells; distorted shape of seminiferous tubules; edema in interstitial spaces. | Histopathological damage to testicular structure. | |
| Organophosphates (OPs) & Carbamates (NMCs) | Human Males (Meta-Analysis) [4] | A pooled bias-adjusted standardized mean difference in sperm concentration of -0.30 (95% CI: -0.49, -0.10) between more- and less-exposed men. | Cholinesterase inhibition; endocrine disruption; oxidative stress; potential epigenetic modifications in sperm [4] [5]. |
| Pyrethroids | Overview (Mammals & Aquatic Species) [6] | Reported to cause reproductive toxicity in humans and oxidative stress in aquatic species. | Neurotoxicity; induction of oxidative stress. |
The following details the methodologies from key studies cited in the comparison table, which are critical for evaluating the experimental evidence.
1. Chronic Exposure in Marine Medaka (Oryzias melastigma) [1]
2. Male Rat Study on the Pituitary-Gonad Axis [2]
3. Systematic Review and Meta-Analysis on Human Sperm Concentration [4]
Research suggests this compound disrupts the hypothalamic-pituitary-gonadal (HPG) axis, a key regulatory system for reproduction. The following diagram illustrates this proposed pathway, integrating findings from multiple animal studies [1] [7] [2].
The diagram above summarizes the complex pathway by which this compound exposure is thought to lead to reproductive toxicity.
Irritant;Health Hazard;Environmental Hazard